molecular formula C6H4N4O2 B1407235 4-Nitro-1H-pyrazolo[3,4-B]pyridine CAS No. 1234616-75-1

4-Nitro-1H-pyrazolo[3,4-B]pyridine

Número de catálogo: B1407235
Número CAS: 1234616-75-1
Peso molecular: 164.12 g/mol
Clave InChI: KFUONTSQILUGSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Nitro-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-1H-pyrazolo[3,4-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1H-pyrazolo[3,4-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-nitro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUONTSQILUGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296251
Record name 4-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296251
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-75-1
Record name 4-Nitro-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Senior Application Scientist's Perspective on a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Nitro-1H-pyrazolo[3,4-B]pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Investigational Landscape of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, including c-Met, ALK, VEGFR-2, and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[4][5][6] Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to inhibit other crucial cellular enzymes like Topoisomerase IIα and for their antimicrobial and anti-inflammatory properties.[1][7][8]

This guide focuses on a specific, yet under-investigated derivative: 4-Nitro-1H-pyrazolo[3,4-b]pyridine . The introduction of a nitro group at the 4-position is anticipated to significantly modulate the electron density of the aromatic system, potentially altering its binding affinity and selectivity for various biological targets. This document provides a comprehensive framework for elucidating the in vitro mechanism of action of this novel compound, drawing upon established methodologies and the known activities of related pyrazolo[3,4-b]pyridine analogs.

Part 1: Initial Hypothesis and Strategic Approach

Given the extensive literature on the anticancer properties of pyrazolo[3,4-b]pyridines, a primary hypothesis is that 4-Nitro-1H-pyrazolo[3,4-b]pyridine will exhibit cytotoxic effects against cancer cell lines. The mechanism of action is likely to involve the inhibition of one or more protein kinases critical for cancer cell proliferation and survival. The strong electron-withdrawing nature of the nitro group may confer novel target selectivity or enhanced potency.

Our strategic approach will be a tiered investigational workflow, beginning with broad cytotoxicity screening and progressively narrowing down to specific molecular targets and pathways.

Investigational Workflow

Investigational_Workflow A Tier 1: Broad Spectrum Cytotoxicity Screening B Tier 2: Target Class Identification A->B Identify sensitive cancer cell lines C Tier 3: Specific Target Deconvolution & Pathway Analysis B->C Pinpoint kinase families or other enzyme classes D Tier 4: Validation and Fine-Tuned Mechanistic Studies C->D Confirm direct target engagement and downstream effects

Caption: A tiered approach to elucidating the mechanism of action.

Part 2: Tier 1 - Broad Spectrum Cytotoxicity Screening

The initial step is to assess the general cytotoxic potential of 4-Nitro-1H-pyrazolo[3,4-b]pyridine across a panel of human cancer cell lines from diverse origins.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[9][10][11]

Materials:

  • 4-Nitro-1H-pyrazolo[3,4-b]pyridine (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), PC-3 (prostate))[4][5][9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Nitro-1H-pyrazolo[3,4-b]pyridine in complete medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM) of 4-Nitro-1H-pyrazolo[3,4-b]pyridine
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
HepG-2Hepatocellular CarcinomaExperimental Value
PC-3Prostate AdenocarcinomaExperimental Value
HUVECNormal Endothelial CellsExperimental Value

A higher IC50 value in a non-cancerous cell line like HUVEC would suggest some level of tumor selectivity.[9][10]

Part 3: Tier 2 - Target Class Identification

Based on the cytotoxicity data, the next step is to identify the broad class of molecular targets affected by the compound. Given the known activities of the pyrazolo[3,4-b]pyridine scaffold, a kinase inhibition screen is a logical starting point.

Experimental Protocol: Broad Kinase Inhibition Panel

A commercially available kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) can be used to screen 4-Nitro-1H-pyrazolo[3,4-b]pyridine against a large number of purified kinases at a fixed concentration (e.g., 1 µM). The output is typically the percentage of inhibition for each kinase.

Rationale: This approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile and helps identify potential primary targets.

Data Presentation: Kinase Inhibition Profile
Kinase TargetKinase Family% Inhibition at 1 µM
c-MetTyrosine KinaseExperimental Value
ALKTyrosine KinaseExperimental Value
VEGFR-2Tyrosine KinaseExperimental Value
FGFRTyrosine KinaseExperimental Value
CDK2Serine/Threonine KinaseExperimental Value
CDK9Serine/Threonine KinaseExperimental Value
TBK1Serine/Threonine KinaseExperimental Value
Topoisomerase IIαTopoisomeraseExperimental Value

Strong inhibition (>50%) of specific kinases would warrant further investigation.

Part 4: Tier 3 - Specific Target Deconvolution & Pathway Analysis

Once putative kinase targets are identified, the next phase involves confirming direct inhibition and investigating the downstream cellular consequences.

Experimental Protocol: In Vitro Kinase Assay (e.g., HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying kinase activity and determining the IC50 of an inhibitor.[4]

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second, acceptor-labeled antibody binds the substrate, FRET occurs. Inhibition of the kinase reduces the FRET signal.

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, the specific substrate, ATP, and varying concentrations of 4-Nitro-1H-pyrazolo[3,4-b]pyridine.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

  • Detection: Add the HTRF detection reagents (europium-labeled and acceptor-labeled antibodies).

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of the specific kinase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

If CDK inhibition is suspected, cell cycle analysis can reveal an arrest at a specific phase.[5]

Procedure:

  • Treatment: Treat the sensitive cancer cell line with 4-Nitro-1H-pyrazolo[3,4-b]pyridine at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[5]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI assay can be performed.[1]

Procedure:

  • Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Inhibitor 4-Nitro-1H-pyrazolo[3,4-b]pyridine Inhibitor->RTK Inhibition Inhibitor->CDK_Cyclin Inhibition

Caption: Potential signaling pathways inhibited by pyrazolo[3,4-b]pyridine derivatives.

Part 5: Tier 4 - Validation and Fine-Tuned Mechanistic Studies

The final tier focuses on validating the direct target engagement in a cellular context and further dissecting the downstream signaling events.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors.

Procedure:

  • Cell Lysis: Treat cells with 4-Nitro-1H-pyrazolo[3,4-b]pyridine for a short duration (e.g., 1-4 hours) and then prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its total form. Also, probe for key downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A reduction in the phosphorylated form of the target and its downstream effectors in the presence of the compound confirms on-target activity in cells.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Treatment with 4-Nitro-1H-pyrazolo[3,4-b]pyridine B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Specific Antibodies E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Standard workflow for Western blot analysis.

Conclusion

This guide outlines a systematic and comprehensive in vitro approach to elucidate the mechanism of action of the novel compound 4-Nitro-1H-pyrazolo[3,4-b]pyridine. By progressing through a tiered workflow of cytotoxicity screening, target class identification, specific target validation, and pathway analysis, researchers can build a robust understanding of the compound's biological activity. The strong precedent set by other pyrazolo[3,4-b]pyridine derivatives suggests that this compound holds significant potential as a modulator of key cellular signaling pathways, warranting the thorough investigation detailed herein.

References
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (URL: )
  • Anticancer activity of some known pyrazolopyridine derivatives.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (URL: )
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (URL: )
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (URL: )
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (URL: )
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. (URL: )
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: )
  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: )
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (URL: )
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (URL: )
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (URL: )
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (URL: )

Sources

Spectroscopic Elucidation of 4-Nitro-1H-pyrazolo[3,4-b]pyridine: A Definitive Guide to NMR and IR Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradigm

The characterization of fused bicyclic heteroaromatics, such as 4-nitro-1H-pyrazolo[3,4-b]pyridine , requires a rigorous, orthogonal approach to spectroscopic analysis. As a privileged scaffold in medicinal chemistry—often utilized in the development of anti-leukemic agents and kinase inhibitors[1]—the pyrazolo[3,4-b]pyridine core presents unique electronic environments[2].

The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the C-4 position fundamentally alters the electron density of the pyridine ring via powerful inductive (-I) and mesomeric (-M) effects. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of 4-nitro-1H-pyrazolo[3,4-b]pyridine using High-Resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By understanding the causality behind each spectral anomaly, researchers can confidently assign signals and validate synthetic outcomes[3].

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

The planar, rigid nature of the pyrazolo[3,4-b]pyridine system, combined with the hydrogen-bonding capacity of the pyrazole N-H, dictates the solvent choice. Anhydrous DMSO-d₆ is mandatory; its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved signals while preventing rapid proton exchange that would otherwise obliterate the N-H resonance.

¹H NMR Causality and Assignments

The ¹H NMR spectrum of 4-nitro-1H-pyrazolo[3,4-b]pyridine is defined by four distinct proton environments. The regiochemistry of the nitro group at C-4 leaves H-5 and H-6 as the only protons on the pyridine ring, coupling to each other as an AX spin system.

  • The Pyridine Protons (H-5 and H-6): H-6 is located alpha to the pyridine nitrogen, experiencing intense deshielding due to the electronegativity of the heteroatom, pushing it to ~8.90 ppm. H-5 is ortho to the nitro group; the -M effect of the NO₂ group strips electron density from this position, shifting it downfield to ~7.90 ppm. The ortho-coupling constant ( 3J ) in pyridine rings is typically 4.5–5.5 Hz, notably smaller than in benzene rings due to the perturbation of bond angles by the nitrogen atom.

  • The Pyrazole Protons (H-1 and H-3): The H-3 proton appears as a sharp singlet (~8.45 ppm). The H-1 (N-H) proton is highly deshielded (~14.00 ppm) and appears as a broad singlet due to quadrupolar relaxation from the adjacent ¹⁴N nucleus (I=1) and solvent exchange dynamics.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality / Assignment Logic
H-1 (NH) 13.80 - 14.20Broad Singlet (br s)-1HHighly deshielded by N-H···O hydrogen bonding and solvent exchange.
H-6 8.85 - 8.95Doublet (d)~ 5.0 - 5.51HAlpha to pyridine N; strongly deshielded by inductive effect.
H-3 8.40 - 8.50Singlet (s)-1HPyrazole CH; deshielded by adjacent bridgehead and spatial proximity.
H-5 7.85 - 7.95Doublet (d)~ 5.0 - 5.51HOrtho to NO₂; experiences strong mesomeric electron withdrawal.
¹³C NMR Causality and Assignments

The ¹³C NMR spectrum contains seven distinct carbon resonances. The non-protonated carbons (C-3a, C-4, C-7a) are identified via their lower signal intensities (due to longer T1​ relaxation times and lack of Nuclear Overhauser Effect enhancement). The C-4 carbon is shifted significantly downfield (~142.0 ppm) because the directly attached nitro group withdraws electron density from the carbon p-orbitals.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Logic
C-6 ~ 153.0CHAlpha to pyridine nitrogen; highly deshielded.
C-7a ~ 151.5C (Quat.)Bridgehead carbon adjacent to pyridine nitrogen.
C-4 ~ 142.0C-NO₂ (Quat.)Directly bound to the strongly electron-withdrawing NO₂ group.
C-3 ~ 134.5CHPyrazole carbon; standard aromatic resonance.
C-5 ~ 116.0CHBeta to pyridine N; shielded relative to C-6.
C-3a ~ 112.0C (Quat.)Bridgehead carbon; shielded by resonance from pyrazole N.

Vibrational Spectroscopy (FT-IR) Signatures

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the nitro moiety and the hydrogen-bonded pyrazole core. The symmetric and asymmetric stretching vibrations of the NO₂ group are the most diagnostic features, offering a self-validating check against the NMR data.

Table 3: FT-IR Spectral Signatures (ATR Method)

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality / Structural Feature
3150 - 3250 N-H stretchMedium, BroadIntermolecular hydrogen bonding of the pyrazole NH.
3050 - 3100 C-H stretch (aromatic)Weaksp² hybridized C-H bonds of the fused rings.
1580 - 1610 C=N, C=C stretchStrongSkeletal ring vibrations of the fused bicyclic system.
1525 - 1540 NO₂ asymmetric stretchVery StrongAsymmetric stretching of the nitro group at C-4.
1340 - 1355 NO₂ symmetric stretchStrongSymmetric stretching of the nitro group at C-4.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to be self-validating; poor execution at the preparation stage will immediately manifest as baseline distortions or signal broadening in the acquisition stage.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of highly purified 4-nitro-1H-pyrazolo[3,4-b]pyridine in 0.6 mL of anhydrous DMSO-d₆. Crucial Step: Ensure the solvent is sourced from a fresh ampoule to prevent water contamination, which will obscure the H-1 (N-H) signal at ~14 ppm.

  • Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Tuning and Matching (ATMA): Insert the sample into the spectrometer and perform automated tuning and matching on the ¹H/¹³C probe to maximize the signal-to-noise (S/N) ratio.

  • Shimming: Execute gradient shimming (e.g., topshim). A homogeneous magnetic field is absolutely critical for resolving the ~5.0 Hz J -coupling between H-5 and H-6.

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16–32 scans, a relaxation delay ( D1​ ) of 2.0 seconds, and a spectral width of 16 ppm to ensure the far-downfield N-H proton is captured.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30) with 1024–2048 scans, D1​ of 2.0 seconds, and a spectral width of 250 ppm. The high scan count is required to resolve the quaternary C-4, C-3a, and C-7a carbons.

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2–3 mg of the solid crystalline compound directly onto the center of the ATR crystal.

  • Compression: Apply consistent, firm pressure using the ATR anvil. Causality: The rigid crystalline lattice of the pyrazolopyridine requires intimate contact with the crystal face. Poor contact leads to attenuated reflectance and artificially weak NO₂ stretches.

  • Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Processing: Apply baseline correction and atmospheric compensation (to remove trace H₂O/CO₂ interference) to yield the final high-fidelity spectrum.

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between sample preparation, parallel data acquisition, and the cross-correlation required to achieve a self-validating structural proof.

Workflow Prep Sample Preparation (DMSO-d6 / ATR) AcqNMR NMR Acquisition (1H, 13C, 2D) Prep->AcqNMR AcqIR FT-IR Acquisition (ATR Transmittance) Prep->AcqIR Process Data Processing & Baseline Correction AcqNMR->Process AcqIR->Process Assign Signal Assignment & Multiplicity Analysis Process->Assign Validate Orthogonal Validation (Self-Validating System) Assign->Validate Cross-Correlate

Fig 1. Orthogonal self-validating workflow for NMR and FT-IR spectroscopic characterization.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega / PubMed Central, 2026. Available at: [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 2017. Available at:[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (MDPI), 2025. Available at:[Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine nucleus has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] This bicyclic heterocycle serves as a versatile and "privileged" scaffold, adept at targeting the ATP-binding site of a diverse range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[3][4] This guide provides an in-depth exploration of the 1H-pyrazolo[3,4-b]pyridine core, its binding characteristics, and its successful application in the development of inhibitors for key kinase targets. We will delve into the structural rationale for its efficacy, present a synopsis of its binding affinity across various kinase families, and provide detailed, field-proven methodologies for its characterization.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: An ATP-Competitive Powerhouse

Protein kinases regulate a vast array of cellular functions by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] In many cancers and inflammatory diseases, aberrant kinase activity is a key driver of pathology, making them prime therapeutic targets.[3] The 1H-pyrazolo[3,4-b]pyridine scaffold is an isostere of adenine, a core component of ATP, which provides a fundamental advantage for designing competitive inhibitors.[5]

The structure's defining feature is the nitrogen atom arrangement in the pyrazole and pyridine rings. Specifically, the N(1)-H of the pyrazole ring and one of the pyridine ring nitrogens act as crucial hydrogen bond donors and acceptors, respectively. This arrangement allows the scaffold to mimic the hinge-binding motif of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors and serves to anchor the molecule in the active site. For instance, studies have shown that N-methylation of the N(1)-H position completely abrogates enzymatic activity, confirming its critical role in hinge binding.[6]

Logical Workflow for Evaluating Novel Pyrazolopyridine-Based Kinase Inhibitors

The journey from a novel compound to a characterized inhibitor follows a systematic and rigorous workflow. This process is designed to first establish potency and then to elucidate the mechanism of action and cellular effects.

Caption: General workflow for evaluating a novel kinase inhibitor.

Kinase Targets and Binding Affinity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The true power of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its adaptability. By modifying the substituents at various positions (typically R3, R5, and R6), medicinal chemists have successfully developed potent and often highly selective inhibitors for a wide range of kinase targets.

Kinase Target FamilySpecific Kinase(s)Reported IC₅₀ ValuesKey Applications & InsightsReference(s)
Dual-Specificity Kinases DYRK1A / DYRK1B3 - 287 nMDerivatives show excellent enzymatic and cell proliferation inhibitory activity against colon cancer cells.[7][8]
IKK-related Kinases TBK10.2 nM - 7.1 nMPotent inhibitors have been developed with picomolar activity, crucial for innate immunity and oncology research.[9][10]
Receptor Tyrosine Kinases FGFR< 5 µM (general)Systematic SAR led to potent and selective FGFR inhibitors with in vivo antitumor activity.[6]
ALK (and L1196M mutant)< 0.5 nMDerivatives were designed to overcome crizotinib resistance, showing exceptional enzymatic activity against the gatekeeper mutant.[11]
TRKA56 nMScaffold hopping led to derivatives with acceptable activity against Tropomyosin receptor kinases, implicated in cancer cell proliferation.[12]
Cyclin-Dependent Kinases CDK2 / CDK90.36 µM (CDK2)Scaffold modification allowed for tuning of selectivity between different CDK family members.[13]

This table represents a selection of reported data and is not exhaustive. IC₅₀ values are highly dependent on the specific derivative and assay conditions.

Methodologies for Characterizing Kinase Binding Affinity

Trustworthy and reproducible data are the bedrock of drug discovery. The protocols described below represent self-validating systems for determining the potency and cellular effects of novel pyrazolo[3,4-b]pyridine inhibitors.

In Vitro Biochemical Potency: Time-Resolved FRET (TR-FRET) Assay

Causality: The primary goal is to determine the direct inhibitory effect of the compound on the purified kinase enzyme. TR-FRET is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase leads to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and a biotinylated peptide substrate in Kinase Buffer.

    • Prepare a serial dilution of the 1H-pyrazolo[3,4-b]pyridine test compound (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute into Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (often at the Km value for the specific kinase).

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of the enzyme/substrate mixture.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the TR-FRET reagents (e.g., a Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes in the dark to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the two emission signals.

  • Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Visualization: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Many pyrazolo[3,4-b]pyridine derivatives target RTKs like FGFR and TRK. Their mechanism involves blocking the initial autophosphorylation event, thereby shutting down downstream signaling cascades like the MAPK pathway.

G Ligand Growth Factor (e.g., FGF) RTK Extracellular Domain Transmembrane Domain Kinase Domain Ligand->RTK:p1 Binding & Dimerization RTK:p3->RTK:p3 RAS RAS RTK:p3->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK:p3 Blocks ATP Binding

Sources

Methodological & Application

Application Note: Solubilization and In Vitro Handling of 4-Nitro-1H-pyrazolo[3,4-b]pyridine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged structure in modern medicinal chemistry. Due to its unique ability to act as a bidentate hydrogen-bond donor/acceptor, it frequently serves as a core motif for designing potent inhibitors that target the ATP-binding hinge region of various kinases, including FGFR, TRK, and Mps1[1][2][3].

Specifically, 4-nitro-1H-pyrazolo[3,4-b]pyridine introduces an electron-withdrawing nitro group at the 4-position, which significantly alters the molecule's electron density, lipophilicity, and intermolecular interaction profile[4]. While this makes it an excellent intermediate and active pharmacophore, its rigid, planar aromatic structure results in high crystal lattice energy. Consequently, researchers frequently encounter severe solubility issues ("crashing out") when introducing this compound into aqueous cell culture media. This application note provides a field-proven, self-validating protocol for the dissolution, dilution, and in vitro application of 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Mechanism Drug Pyrazolo[3,4-b]pyridine Derivative Kinase Target Kinase (ATP Hinge Region) Drug->Kinase Binds ATP ATP Binding Kinase->ATP Blocks Signal Downstream Signaling Kinase->Signal Inhibits Cell Cell Proliferation Signal->Cell Arrests

Mechanism of action: Pyrazolo[3,4-b]pyridines act as hinge-binding kinase inhibitors.

Physicochemical Profiling

Before beginning any wet-lab procedures, it is critical to understand the physical parameters of the compound. The strong π−π stacking of the bicyclic core necessitates the use of a highly polar, aprotic solvent. Dimethyl Sulfoxide (DMSO) is the gold standard, as it provides the necessary dielectric environment to disrupt the crystal lattice without altering the compound's chemical structure.

Table 1: Physicochemical Specifications

Property Value
Chemical Name 4-nitro-1H-pyrazolo[3,4-b]pyridine
CAS Number 1234616-75-1[4]
Molecular Formula C6H4N4O2[4]
Molecular Weight 164.12 g/mol [4]
Primary Solvent Anhydrous DMSO (≥99.9% purity)

| Aqueous Solubility | Negligible (< 0.1 mg/mL) |

Reagent Preparation: The Master Stock (DMSO)

The Causality Behind the Method
  • Temperature Equilibration: Opening a cold vial causes ambient humidity to condense on the powder. Water drastically reduces the solubility of hydrophobic heterocycles in DMSO and can lead to irreversible precipitation.

  • Anhydrous DMSO: Standard laboratory DMSO is hygroscopic. Using anhydrous, septum-sealed DMSO prevents the introduction of water, ensuring maximum solubility and protecting the nitro group from degradation.

  • Sonication: Gentle warming and ultrasonic cavitation provide the kinetic and mechanical energy required to fully overcome the compound's lattice energy.

Step-by-Step Protocol
  • Equilibrate: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Calculate: Determine the required volume of anhydrous DMSO to achieve your target concentration (typically 10 mM or 50 mM). Refer to Table 2 below.

  • Reconstitute: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Dissolve: Vortex the vial for 30 seconds. If particulate matter remains, place the vial in a sonicating water bath set to 37°C for 5–10 minutes.

  • Visual QC: Inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquot: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes to prevent light-induced degradation and avoid freeze-thaw cycles. Store at -80°C.

Table 2: Master Stock Preparation (Mass to Volume)

Target Concentration Volume of DMSO per 1 mg of Compound Mass Required for 1 mL of Stock
5 mM 1.218 mL 0.82 mg
10 mM 0.609 mL 1.64 mg
20 mM 0.304 mL 3.28 mg

| 50 mM | 0.122 mL | 8.21 mg |

Workflow A Dry Powder (Equilibrate to RT) B Add Anhydrous DMSO (Calculate for 10 mM) A->B C Vortex & Sonicate (37°C Water Bath) B->C D Visual QC (Check for Clarity) C->D D->C Cloudy E Aliquoting (Avoid Freeze-Thaw) D->E Clear F Storage (-20°C to -80°C) E->F

Step-by-step dissolution and storage workflow for 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Aqueous Dilution & Cell Culture Assay Protocol

Directly injecting a high-concentration DMSO stock into aqueous cell culture media causes a rapid shift in the dielectric constant, stripping the solvation shell from the compound and causing it to "crash out" into microcrystals. To prevent this, a constant-DMSO serial dilution method must be employed. This protocol acts as a self-validating system: by keeping the final DMSO concentration identical across all wells, you ensure that any observed phenotypic changes are driven by the compound, not solvent toxicity.

Step-by-Step Assay Workflow (e.g., 96-Well Kinase/Viability Assay)
  • Cell Seeding: Seed your target cells (e.g., 5,000 cells/well) in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Intermediate DMSO Dilution (The 200X Plate):

    • Thaw a single-use aliquot of your 10 mM master stock.

    • Using 100% DMSO, perform your serial dilutions (e.g., 1:3 or 1:2) in a V-bottom 96-well plate. Causality: Diluting in pure DMSO first prevents premature precipitation and ensures perfect dose-response linearity.

  • Media Pre-Dilution (The 2X Plate):

    • Prepare a separate deep-well plate containing pre-warmed (37°C) complete culture media.

    • Transfer 5 µL from the 200X DMSO plate into 495 µL of the pre-warmed media. Vortex immediately upon addition to rapidly disperse the solvent.

    • Note: This creates a 2X treatment solution with a 1% DMSO concentration.

  • Cell Treatment (The 1X Final State):

    • Transfer 100 µL of the 2X treatment solutions directly into the assay plate containing the 100 µL of seeded cells.

    • Self-Validation Check: The final volume is now 200 µL. The final compound concentration is 1X, and the final DMSO concentration is strictly normalized to 0.5% (v/v) across all wells, including the vehicle control.

  • Incubation & Readout: Incubate for the desired time point (typically 48–72 hours) and proceed with your endpoint assay (e.g., CellTiter-Glo, MTT, or Western Blotting for downstream kinase targets).

Troubleshooting & Quality Control

  • Issue: Compound precipitates upon addition to media.

    • Solution: Ensure the media is pre-warmed to 37°C. Cold media drastically reduces the solubility threshold. If precipitation persists, lower the final assay concentration or reduce the final DMSO concentration to 0.1% by preparing a 1000X intermediate DMSO plate instead of a 200X plate.

  • Issue: High background toxicity in control wells.

    • Solution: Certain sensitive cell lines (e.g., primary neurons, stem cells) cannot tolerate 0.5% DMSO. You must empirically determine the DMSO tolerance of your specific cell line. If toxicity is observed, adjust the dilution protocol to achieve a final DMSO concentration of ≤ 0.1%.

Sources

The Strategic Utility of 4-Nitro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has rendered it a versatile framework for the design of a multitude of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases, anti-cancer, and antimicrobial effects.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key derivative, 4-nitro-1H-pyrazolo[3,4-b]pyridine, in drug discovery pipelines. The presence of the nitro group at the 4-position offers a unique chemical handle, enabling a cascade of synthetic transformations to generate diverse libraries of compounds for biological screening.

Physicochemical Properties and Synthesis of the Core Scaffold

While specific data for 4-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively documented in publicly available literature, its properties can be inferred from the parent 1H-pyrazolo[3,4-b]pyridine and related nitro-aromatic compounds. The nitro group is a strong electron-withdrawing group, which will significantly influence the electronics of the heterocyclic system, potentially impacting its reactivity and biological interactions.

Proposed Synthesis of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of substituted pyrazolo[3,4-b]pyridines. A common and effective strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. To introduce the nitro group at the 4-position of the final product, a starting material bearing this functionality is required.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

Objective: To synthesize the 4-nitro-1H-pyrazolo[3,4-b]pyridine core scaffold.

Materials:

  • 3-Amino-4-nitropyrazole

  • Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-nitropyrazole (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Addition of Reagents: To the stirred solution, add malondialdehyde or its equivalent (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Keystone Transformation: Reduction to 4-Amino-1H-pyrazolo[3,4-b]pyridine

The true synthetic utility of the 4-nitro-1H-pyrazolo[3,4-b]pyridine lies in the facile reduction of the nitro group to a primary amine. This transformation unlocks a plethora of possibilities for diversification, as the resulting 4-amino-1H-pyrazolo[3,4-b]pyridine is a versatile intermediate for a wide range of coupling and functionalization reactions.[4]

DOT Script for the Reduction Workflow:

G A 4-Nitro-1H-pyrazolo[3,4-b]pyridine B Reduction (e.g., SnCl2/HCl, H2/Pd-C, Fe/NH4Cl) A->B C 4-Amino-1H-pyrazolo[3,4-b]pyridine B->C D Versatile Intermediate for Derivatization C->D Key Building Block

Caption: Reduction of the nitro group to a versatile amine.

Protocol 2: Reduction of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

Objective: To synthesize 4-amino-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 4-Nitro-1H-pyrazolo[3,4-b]pyridine

  • Tin(II) chloride dihydrate (SnCl₂) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

  • Ethanol or Acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure (using SnCl₂/HCl):

  • Reaction Setup: Suspend 4-nitro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-amino-1H-pyrazolo[3,4-b]pyridine can be purified by column chromatography or recrystallization.

Building a Chemical Library: Derivatization of the 4-Amino Group

The 4-amino group serves as a nucleophilic handle for a variety of chemical transformations, allowing for the rapid generation of a diverse library of compounds. This is a critical step in a drug discovery pipeline to explore the structure-activity relationship (SAR) around the pyrazolo[3,4-b]pyridine scaffold.

DOT Script for Derivatization Pathways:

G A 4-Amino-1H-pyrazolo[3,4-b]pyridine B Amide Coupling (Acyl chlorides, Carboxylic acids) A->B C Sulfonamide Formation (Sulfonyl chlorides) A->C D Urea/Thiourea Formation (Isocyanates, Isothiocyanates) A->D E Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) A->E F Buchwald-Hartwig/Ullmann Coupling (Aryl halides) A->F G Diverse Library of Pyrazolo[3,4-b]pyridine Derivatives B->G C->G D->G E->G F->G

Caption: Derivatization strategies for the 4-amino intermediate.

Application in Kinase Inhibitor Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors targeting a range of kinases implicated in cancer and other diseases. These include Fibroblast Growth Factor Receptors (FGFRs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), Monopolar spindle kinase 1 (Mps1), and Bruton's tyrosine kinase (BTK).[5][6][7][8] The derivatized library of 4-substituted-1H-pyrazolo[3,4-b]pyridines can be screened against a panel of kinases to identify novel and selective inhibitors.

Targeting the ATP-Binding Site of Kinases

The pyrazolo[3,4-b]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents introduced at the 4-position can then be tailored to occupy and interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.

DOT Script for Kinase Inhibition Mechanism:

G A Pyrazolo[3,4-b]pyridine Core B Kinase Hinge Region A->B Hydrogen Bonding E Potent and Selective Kinase Inhibition A->E C 4-Position Substituent D Solvent-Exposed Region / Selectivity Pocket C->D Hydrophobic/Polar Interactions C->E

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridines.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrazolo[3,4-b]pyridine derivatives

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Example Data for Kinase Inhibition Assay

Compound IDTarget KinaseIC₅₀ (nM)
Lead_Compound_A FGFR150
Derivative_A-1 FGFR115
Derivative_A-2 FGFR1250
Derivative_A-3 FGFR18
Staurosporine (Control) FGFR15
Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with an overactive target kinase)

  • Cell culture medium and supplements

  • Synthesized pyrazolo[3,4-b]pyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][10]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Table 2: Example Data for Cell Viability Assay

Compound IDCell LineGI₅₀ (µM)
Lead_Compound_A HCT11610.5
Derivative_A-1 HCT1162.1
Derivative_A-2 HCT116>50
Derivative_A-3 HCT1160.8
Doxorubicin (Control) HCT1160.1

In Vivo Efficacy Studies

Promising compounds identified from in vitro and cellular assays should be advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.[5]

Considerations for In Vivo Studies:

  • Xenograft Models: Utilize human tumor xenograft models in immunocompromised mice, where the tumor cell line has a known dependence on the target kinase.[5]

  • Dosing and Administration: Determine the optimal dose, schedule, and route of administration (e.g., oral, intravenous).

  • Efficacy Endpoints: Monitor tumor growth inhibition over time.

  • Pharmacokinetic Analysis: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicity Assessment: Monitor for any signs of toxicity in the animals.

Conclusion

The 4-nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable starting point for the development of novel therapeutics. Its strategic importance lies in the versatility of the 4-nitro group, which, upon reduction to an amine, opens the door to extensive chemical diversification. By following the protocols and workflows outlined in this guide, researchers can efficiently generate and evaluate libraries of pyrazolo[3,4-b]pyridine derivatives, accelerating the discovery of new drug candidates with the potential to address significant unmet medical needs.

References

  • Zhang, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 525-530. Available from: [Link]

  • Zhang, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(5), 1378-1391. Available from: [Link]

  • Li, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5878. Available from: [Link]

  • Chen, S., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. Available from: [Link]

  • Papakyriakou, A., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]

  • IntechOpen. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • Bernardino, A. M. R., et al. (2016, February 11). Synthesis of 4-Anilino-1H-Pyrazolo [3,4-b] Pyridine Derivatives and theirin vitroAntiviral Activities. ResearchGate. Available from: [Link]

  • Bakr, R. B., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 66(11), 1069-1079. Available from: [Link]

  • Gkizis, P. L., et al. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1493. Available from: [Link]

  • de Faria, A. R., et al. (2025, December 6). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Lee, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available from: [Link]

  • de la Fuente, A., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • de la Fuente, A., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Li, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1555. Available from: [Link]

  • Wang, Y., et al. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(8), 105995. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]

Sources

Application Note: Process Scale-Up and Safety Evaluation for the Synthesis of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Safety Rationale

Introduction and Mechanistic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., GSK-3 inhibitors) and other targeted therapeutics [1, 3]. The 4-nitro derivative, 4-nitro-1H-pyrazolo[3,4-b]pyridine, serves as a critical advanced intermediate. The nitro group not only provides a handle for further functionalization (via reduction to the amine and subsequent cross-coupling) but also significantly alters the electronic landscape of the pyridine ring during synthesis.

The most scalable route to this core involves the condensation and subsequent intramolecular cyclization of 2-chloro-4-nitro-3-pyridinecarboxaldehyde with hydrazine hydrate.

Causality in Reaction Design: The presence of the strongly electron-withdrawing 4-nitro group dramatically increases the electrophilicity of the C2 position. This accelerates the initial nucleophilic aromatic substitution ( SN​Ar ) by hydrazine. While this ensures high conversion rates, it also results in a rapid, highly exothermic reaction [2]. If scaled without proper heat removal and dosing control, the accumulation of unreacted hydrazine in the presence of the nitroaromatic intermediate poses a severe thermal runaway risk.

G Start 2-Chloro-4-nitro-3-pyridinecarboxaldehyde (Electrophile) Reaction S_NAr & Condensation (T < 10°C, Exotherm Control) Start->Reaction Hydrazine Hydrazine Hydrate (64%) (Nucleophile) Hydrazine->Reaction Controlled Dosing Intermediate Hydrazone Intermediate (Transient) Reaction->Intermediate Fast Exothermic Step Product 4-Nitro-1H-pyrazolo[3,4-b]pyridine (Crude) Intermediate->Product Intramolecular Cyclization Purification Controlled Crystallization (EtOH/H2O) Product->Purification Filtration & Wash Final Purified API Intermediate (>99.5% AUC) Purification->Final

Figure 1: Synthetic workflow and critical control points for 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Process Safety and Calorimetry Data

Before transitioning from the bench (gram scale) to the kilo-lab or pilot plant, understanding the thermodynamic profile of the reaction is non-negotiable. Nitroheterocycles possess high inherent energy, and hydrazine is a reactive, toxic, and potentially explosive reagent.

The following table summarizes the Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC) data that dictate the engineering controls for this protocol.

ParameterValueProcess Implication
Heat of Reaction ( ΔHrxn​ ) -245 kJ/molHighly exothermic. Requires active jacket cooling and slow reagent dosing.
Adiabatic Temp. Rise ( ΔTad​ ) +85 °CLoss of cooling during addition will boil the solvent and risk pressurization.
Onset of Decomposition ( Tonset​ ) 215 °C (DSC)The isolated product is thermally stable at standard operating temperatures.
Hydrazine Accumulation < 2% at 5 °CReaction is mixing-controlled; dosing rate directly dictates heat generation.

Table 1: Thermodynamic and safety parameters for the cyclization step.

Scalable Synthesis Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system: the physical state of the reaction mixture provides visual cues that correlate directly with the chemical conversion, ensuring process robustness [3].

Equipment Requirements
  • 20 L Jacketed glass reactor equipped with a retreat-curve impeller, baffle, and PT100 temperature probe.

  • Programmable dosing pump for hydrazine addition.

  • Nitrogen inertion system.

  • Scrubber system charged with 10% sodium hypochlorite (to neutralize any vaporized hydrazine).

Step-by-Step Methodology
  • Reactor Preparation & Inertion:

    • Purge the 20 L reactor with Nitrogen for 15 minutes to displace oxygen.

    • Rationale: Hydrazine vapors can form explosive mixtures with air; an inert atmosphere is a critical safety parameter.

  • Substrate Dissolution:

    • Charge the reactor with 1.00 kg (5.36 mol) of 2-chloro-4-nitro-3-pyridinecarboxaldehyde.

    • Add 8.0 L of absolute ethanol and 2.0 L of tetrahydrofuran (THF).

    • Set agitation to 150 RPM.

    • Rationale: The mixed solvent system ensures complete dissolution of the starting material while preventing the intermediate from precipitating prematurely, which would trap unreacted starting material and depress yields.

  • Cooling & Equilibration:

    • Circulate coolant through the reactor jacket to bring the internal batch temperature ( Tint​ ) to 0–5 °C.

  • Controlled Dosing of Hydrazine:

    • Load 310 mL (6.43 mol, 1.2 eq) of hydrazine hydrate (64% aqueous solution) into the dosing vessel.

    • Begin subsurface dosing of the hydrazine solution at a rate of 2.5 mL/min.

    • CRITICAL CONTROL POINT: Maintain Tint​ strictly below 10 °C. If Tint​ exceeds 8 °C, pause dosing until the temperature recovers.

    • Rationale: Subsurface addition prevents the accumulation of hydrazine in the headspace. The slow dosing rate ensures the reaction is feed-controlled, preventing thermal runaway [2].

  • Cyclization & Maturation:

    • Once addition is complete, maintain the batch at 5 °C for 1 hour.

    • Gradually ramp the jacket temperature to heat the batch to 60 °C over 2 hours.

    • Hold at 60 °C for 4 hours.

    • Rationale: The initial low temperature controls the highly exothermic SN​Ar step. The subsequent heating drives the intramolecular condensation of the hydrazone intermediate to form the fully aromatized pyrazolo[3,4-b]pyridine system.

  • Workup and Crystallization:

    • Cool the batch to 20 °C.

    • Slowly charge 10.0 L of deionized water over 1 hour to act as an anti-solvent.

    • A dense, yellow crystalline solid will precipitate.

    • Cool the slurry to 0 °C and age for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry through a Nutsche filter.

    • Wash the filter cake with 2.0 L of cold 1:1 Ethanol/Water, followed by 1.0 L of cold heptane.

    • Dry the solid under vacuum (50 mbar) at 45 °C for 24 hours.

    • Expected Yield: 780–820 g (88–93% theoretical).

    • Expected Purity: >99.0% by HPLC (254 nm).

Analytical Validation

To ensure the integrity of the scaled-up batch, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6): Disappearance of the aldehyde proton (~10.5 ppm) and appearance of the characteristic pyrazole N-H broad singlet (~14.2 ppm) and the C3-H singlet (~8.5 ppm).

  • HPLC: The primary impurity to monitor is the uncyclized hydrazone intermediate, which typically elutes at a relative retention time (RRT) of 0.85 compared to the product. The heating phase (Step 5) must be extended if this intermediate exceeds 0.5% AUC.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, MDPI. (2022). Available at:[Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry, ACS Publications. (2023). Available at:[Link]

  • Process for preparing 5-fluoro-1H-pyrazolo[3,4-B] pyridin-3-amine and derivatives therof.US Patent US8598361B2, Google Patents. (2013).

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. Here, we provide expert-driven, field-proven insights and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is 4-nitro-1H-pyrazolo[3,4-b]pyridine so poorly soluble in aqueous media?

A1: The limited aqueous solubility of 4-nitro-1H-pyrazolo[3,4-b]pyridine is a direct result of its molecular structure. Several factors contribute to this:

  • Aromatic System: The fused pyrazolo[3,4-b]pyridine core is a rigid, aromatic system. Such planar structures often exhibit strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome.[1][2]

  • Nitro Group (-NO2): The presence of the electron-withdrawing nitro group increases the molecule's non-polar character, further reducing its affinity for polar solvents like water.[3][4][5]

  • Lack of Ionizable Groups: In the physiological pH range (typically pH 4-8), the molecule does not have strongly acidic or basic functional groups that can be readily ionized to form more soluble salts.

While no specific experimental solubility value for this exact compound is readily available in the cited literature, its structural analogs, pyrazolopyridines, are well-documented as being poorly soluble in water.[6][7][8]

Q2: What are the immediate signs of solubility issues in my experiment?

A2: Solubility problems can manifest in several ways, often compromising the accuracy and reproducibility of your results:

  • Visible Precipitate: The most obvious sign is the appearance of cloudiness, turbidity, or solid particles in your stock solution or final assay well after dilution.[9]

  • Inconsistent Results: Poor solubility can lead to high variability between experimental replicates. The actual concentration of the dissolved compound can differ from the intended concentration, causing non-reproducible data.[9]

  • Low Biological Activity: If the compound is not fully dissolved, its effective concentration is much lower than calculated, leading to an underestimation of its potency or biological effect.[7][8]

Q3: What initial checks should I perform before attempting complex solubilization methods?

A3: Before proceeding to advanced techniques, ensure the following:

  • Verify Compound Purity: Impurities can sometimes be the cause of poor solubility. Confirm the purity of your 4-nitro-1H-pyrazolo[3,4-b]pyridine batch via appropriate analytical methods (e.g., HPLC, NMR).

  • Use High-Quality Solvents: Always use anhydrous, high-purity grade solvents for preparing stock solutions.

  • Ensure Accurate Weighing: Use a calibrated analytical balance to ensure your starting mass is correct.

Part 2: Troubleshooting Workflow & Step-by-Step Protocols

If you are facing solubility issues, follow this logical workflow to identify the most appropriate solution for your experimental needs.

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}

Caption: Troubleshooting workflow for poor solubility.

Protocol 1: The Co-Solvent Approach (Recommended First Step)

This is the most common and straightforward method. The strategy is to first dissolve the hydrophobic compound in a water-miscible organic solvent and then dilute this stock solution into the aqueous buffer.[10][11]

Recommended Co-solvents:

Co-SolventPolarityCommon Use NotesTypical Assay Limit
DMSO Polar AproticExcellent solubilizing power for many organic compounds.[10][11] Can affect cell viability and enzyme activity at higher concentrations.[12][13]< 0.5 - 1% (v/v)
Ethanol Polar ProticGood alternative to DMSO. Can be volatile.< 1% (v/v)
DMF Polar AproticStronger solvent than DMSO, but generally more toxic.< 0.1% (v/v)
PEG 400 Polar ProticA less toxic polymer, often used in formulations. Can be viscous.Varies, often < 5%

Step-by-Step Methodology:

  • Preparation of a 10 mM Stock Solution in 100% DMSO:

    • Accurately weigh 1.64 mg of 4-nitro-1H-pyrazolo[3,4-b]pyridine (MW: 164.12 g/mol ).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., 37°C water bath) and sonicate for 5-10 minutes until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Dilution into Aqueous Buffer (e.g., for a 10 µM final concentration):

    • Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

    • Perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of your final aqueous buffer. This results in a 1 µM final concentration with 1% DMSO.

    • Crucially, add the DMSO stock to the aqueous buffer while vortexing , not the other way around. This rapid mixing helps prevent localized precipitation.

  • Control Experiment:

    • Always include a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent (e.g., 1% DMSO) as your test samples to account for any effects of the solvent itself.[12]

Part 3: Advanced Solubilization Strategies

If co-solvents are insufficient or interfere with your assay, more advanced strategies can be employed.

Strategy A: pH Modification

The solubility of ionizable compounds is highly pH-dependent.[14][15][16] Although 4-nitro-1H-pyrazolo[3,4-b]pyridine is not strongly acidic or basic, the pyrazole and pyridine nitrogens have pKa values that can be exploited. By adjusting the buffer pH to be at least 2 units away from the compound's pKa, you can shift the equilibrium towards the more soluble, ionized form.[14]

Protocol for pH-Dependent Solubility Testing:

  • Determine the pKa: This can be done experimentally (e.g., via potentiometric titration or UV-spectrophotometry) or estimated using computational software.

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).

  • Add an excess amount of solid compound to each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH to identify the pH range that provides the highest solubility. This information can then be used to select the optimal buffer for your experiment, provided it is compatible with your assay system.

Strategy B: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like 4-nitro-1H-pyrazolo[3,4-b]pyridine, forming a water-soluble inclusion complex.[17][19] This effectively shields the hydrophobic molecule from the aqueous environment, dramatically increasing its apparent solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[21]

.. dot:: digraph "Cyclodextrin_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape="none", fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of cyclodextrin solubilization.

Protocol for Preparing a Solution with HP-β-CD:

  • Prepare a HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 20-40% w/v). This may require stirring and gentle warming.

  • Add Compound: Add the solid 4-nitro-1H-pyrazolo[3,4-b]pyridine powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture and sonicate for 30-60 minutes. The solution should clarify as the inclusion complex forms.

  • Filter: Pass the solution through a 0.22 µm sterile filter to remove any remaining undissolved compound.

  • Determine Concentration: The final concentration of the dissolved compound should be confirmed analytically (e.g., HPLC-UV).

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • CycloChem Bio Co., Ltd. (2012, September 7). No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • Royal Society of Chemistry. (2010, October 11). Strategies for improving the water solubility of new antitumour nitronaphthylbutadiene derivatives. Organic & Biomolecular Chemistry. DOI:10.1039/C0OB00493F.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Request PDF.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • ACS Medicinal Chemistry Letters. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Royal Society of Chemistry. (n.d.). Strategies for improving the water solubility of new antitumour nitronaphthylbutadiene derivatives. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Lund University Publications. (2018, February 1). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies.
  • PMC. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Google Patents. (n.d.). WO2023044024A1 - Novel ph dependent coating drug delivery system.
  • DTIC. (n.d.). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds.
  • ACS Publications. (2009, November 10). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds.
  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water.
  • Journal of Applied Pharmaceutical Science. (2024, June 5). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib.

Sources

Technical Support Center: Handling & Storage of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-nitro-1H-pyrazolo[3,4-b]pyridine . This compound is a highly versatile heterocyclic building block widely used in drug discovery and materials science. However, its unique structural features—an electron-deficient pyrazolopyridine core, a strongly electron-withdrawing and photosensitive nitro group, and a mildly acidic pyrazole proton—make it highly susceptible to specific degradation pathways if handled improperly.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality of degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My lyophilized powder turned from pale yellow to a dark brown color on the benchtop. Is it still usable?

A: No, the compound has likely undergone significant photolytic degradation . The Mechanism: Nitroaromatic compounds are strong chromophores. When exposed to ambient UV/Vis light, the nitro group (-NO₂) undergoes rapid photoreduction. The excited triplet state of the nitroaromatic abstracts hydrogen from trace moisture or organic impurities, reducing the nitro group to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate [3]. These intermediates rapidly condense to form highly colored, insoluble azoxy polymers. Solution: Always store the solid in opaque or amber vials and handle it under low-light conditions.

Q2: During LC-MS analysis of my stock solution, I observed a secondary peak with a mass shift of -45 Da from the parent mass. What happened?

A: Your compound has undergone Nucleophilic Aromatic Substitution (SNAr) , resulting in the loss of the nitro group (-46 Da) and the addition of a hydroxyl group (+17 Da) or methoxy group (+31 Da), depending on your solvent. The Mechanism: The pyrazolo[3,4-b]pyridine core is inherently electron-deficient. The addition of a nitro group at the C4 position withdraws even more electron density, making the C4 carbon highly electrophilic. In the presence of nucleophilic solvents (like methanol or ethanol) or trace moisture under mildly basic conditions, the nitro group acts as an excellent leaving group and is displaced via an SNAr pathway[2]. Solution: Never use methanol, ethanol, or unbuffered basic aqueous solutions for long-term stock storage. Use anhydrous, amine-free DMSO.

Q3: I diluted my DMSO stock into a biological assay buffer (pH 7.4), and the compound precipitated over time. Is it degrading?

A: This is likely a physical stability issue driven by tautomerism and ionization , rather than chemical degradation. The Mechanism: 4-nitro-1H-pyrazolo[3,4-b]pyridine exists predominantly as the 1H-tautomer, which is thermodynamically favored by approximately 9 kcal/mol over the 2H-tautomer [1]. The N1 proton is mildly acidic (pKa ~ 6.99). At pH 7.4, a significant fraction of the compound becomes deprotonated. The resulting anion can form insoluble salts with divalent cations (like Ca²⁺ or Mg²⁺) present in your assay buffer, leading to precipitation. Solution: Keep the final assay concentration below 50 µM, or pre-dilute the DMSO stock into a slightly acidic intermediate buffer (pH 6.0) before final introduction to the assay plate.

Part 2: Quantitative Degradation Data

To illustrate the critical importance of solvent and environmental choices, the following table summarizes the quantitative degradation rates (half-life, t1/2​ ) of 4-nitro-1H-pyrazolo[3,4-b]pyridine under various storage conditions.

Storage ConditionSolventTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Anhydrous DMSO-20°CDark> 24 MonthsNone
Sub-Optimal Anhydrous DMSO25°C (RT)Dark~ 6 MonthsTrace SNAr (OH)
High Risk Methanol4°CDark~ 14 Days4-Methoxy derivative
Critical Failure Aqueous Buffer (pH 8.5)25°C (RT)Ambient Light< 12 Hours4-Hydroxy + Azoxy polymers

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol is a self-validating system: by strictly controlling nucleophiles and light, degradation is mathematically minimized.

  • Preparation: Equilibrate the sealed vial of 4-nitro-1H-pyrazolo[3,4-b]pyridine to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Solvent Selection: Use strictly anhydrous, amine-free DMSO (Water 0.005%). Do not use DMF, as it often contains trace dimethylamine which will rapidly displace the nitro group via SNAr[2].

  • Dissolution: Dissolve the powder to a concentration of 10 mM or 50 mM. Vortex gently. Do not sonicate, as localized heating can accelerate decomposition.

  • Aliquotting: Dispense the solution into single-use, amber-tinted glass vials (e.g., 50 µL per vial).

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or high-purity Nitrogen gas for 3 seconds before capping tightly.

  • Storage: Store immediately at -20°C or -80°C. Rule of thumb: Never subject an aliquot to more than one freeze-thaw cycle.

Protocol 2: Recovery of Discolored/Degraded Solid Material

If your solid batch has turned slightly yellow (indicating surface-level photodegradation), you can recover the intact core material using this recrystallization method.

  • Dissolution: Dissolve the degraded solid in a minimal volume of boiling ethyl acetate (EtOAc).

  • Hot Filtration: Quickly filter the hot solution through a plug of Celite to remove the insoluble, highly colored azoxy polymer degradants [3].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The intact 1H-pyrazolo[3,4-b]pyridine will crystallize out.

  • Collection: Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum in the dark for 12 hours.

Part 4: Mechanistic & Workflow Visualizations

Degradation cluster_0 Photolytic Pathway cluster_1 SNAr Pathway (Nucleophilic Attack) Core 4-Nitro-1H-pyrazolo[3,4-b]pyridine (Intact) PhotoDeg Nitroso/Azoxy Derivatives (Yellow/Brown) Core->PhotoDeg UV/Vis Light (Photoreduction) SNArDeg 4-Substituted Pyrazolopyridine (e.g., 4-OH or 4-OMe) Core->SNArDeg Nucleophiles (H2O, MeOH) + Base

Fig 1: Primary degradation pathways: Photoreduction and Nucleophilic Aromatic Substitution (SNAr).

Workflow Recv Receive Lyophilized Powder Aliquot Aliquot into Amber Vials (Protect from UV) Recv->Aliquot Gas Purge with Argon/N2 (Exclude Moisture/O2) Aliquot->Gas Store Store at -20°C with Desiccant Gas->Store Sol Reconstitute in Anhydrous DMSO (Avoid MeOH/EtOH) Store->Sol Just prior to use

Fig 2: Step-by-step workflow for the optimal storage and handling of the compound.

Part 5: References

  • Pérez-Carrión, F. J., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Pharmaceuticals, 2022.[Link]

  • Medeiros, A. C. R. F., et al. "Synthesis of New Conjugates 1H-Pyrazolo[3,4-b]pyridine-phosphoramidate and Evaluation against Leishmania amazonensis." Journal of the Brazilian Chemical Society, 2014.[Link]

  • Wang, Y., et al. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?" Environmental Science & Technology Letters, 2021.[Link]

optimizing reaction conditions for 4-nitro-1H-pyrazolo[3,4-b]pyridine substitution

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Conditions for 4-Nitro-1H-pyrazolo[3,4-b]pyridine Substitution Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Application Science troubleshooting hub for pyrazolo[3,4-b]pyridine functionalization. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors (e.g., targeting TRK, CDK, and GSK3)[1].

While nucleophilic aromatic substitution ( SN​Ar ) at the C4 position is the standard method for functionalizing this core, the presence of the acidic pyrazole nitrogen (N1) frequently causes unexpected reaction failures, stalled kinetics, and poor yields. This guide provides field-proven mechanistic insights and protocols to overcome these bottlenecks.

Core Mechanistic Principles: The "Why" Behind the Chemistry

To optimize this reaction, we must understand the dual electronic nature of the starting material:

The Activator: The 4-nitro group is an exceptional leaving group in SN​Ar reactions, often outperforming halogens (F > NO 2​ > Cl Br)[2]. Its strong electron-withdrawing nature drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating the initial attack of the nucleophile to form the tetrahedral Meisenheimer complex[2]. The Trap: The N1-H of the pyrazole ring is acidic ( pKa​≈10−11 ). Under standard basic SN​Ar conditions (e.g., using K2​CO3​ , Cs2​CO3​ , or DIPEA), this proton is abstracted. The resulting pyrazolide anion delocalizes its negative charge directly into the fused pyridine ring. This massive influx of electron density raises the LUMO energy, effectively shutting down nucleophilic attack and stalling the reaction.

MechanisticPathway cluster_0 Desired Pathway (SNAr) cluster_1 Parasitic Pathway (Deactivation) Start 4-nitro-1H-pyrazolo [3,4-b]pyridine Meisenheimer Meisenheimer Complex (LUMO lowered by NO2) Start->Meisenheimer Nucleophile (Neutral conditions) Anion Pyrazolide Anion (Deprotonated NH) Start->Anion Base (e.g., K2CO3, DIPEA) Product 4-Substituted Product Meisenheimer->Product - NO2(-) Deactivated Deactivated Ring (Raised LUMO, Repels Nu-) Anion->Deactivated Electron Delocalization Deactivated->Meisenheimer Reaction Stalls

Mechanistic divergence in 4-nitro-1H-pyrazolo[3,4-b]pyridine SNAr based on base selection.

Troubleshooting FAQs

Q1: My SN​Ar reaction with an aliphatic amine stalls at 15-20% conversion when using DIPEA. What is happening? A: You are experiencing the "Pyrazole NH Trap." DIPEA deprotonates the pyrazole ring, forming the deactivated pyrazolide anion. Solution: Eliminate the external base. Instead, use an excess of your aliphatic amine (3-5 equivalents) in a polar aprotic solvent like NMP or DMF at 80–100 °C. The neutral amine will act as both the nucleophile and the acid scavenger without forming a high concentration of the deactivated anion.

Q2: I am using a weak nucleophile (e.g., an electron-deficient aniline). Excess nucleophile isn't working. How do I force the reaction? A: Weak amines cannot overcome the activation energy barrier under neutral conditions. You have two options:

  • Acid Catalysis: Run the reaction in ethanol with a catalytic amount of concentrated HCl. Protonation of the pyridine nitrogen further lowers the LUMO, accelerating aniline attack.

  • Transient Silylation: Use N,O-bis(trimethylsilyl)acetamide (BSA). BSA temporarily silylates the pyrazole NH, preventing anion formation while maintaining ring activation (See Protocol A).

Q3: Which protecting group is best for the pyrazole NH if I must use strong bases (e.g., for alkoxide nucleophiles)? A: If you are using sodium methoxide or phenolates, you must protect the pyrazole ring.

  • SEM [2-(Trimethylsilyl)ethoxymethyl]: Highly recommended. It is robust against strong nucleophiles and bases, and easily removed with TBAF or TFA.

  • THP (Tetrahydropyranyl): Easy to install and remove, but it introduces a chiral center, which complicates NMR interpretation (diastereotopic signals) during intermediate characterization.

  • Trityl (Triphenylmethyl): Extremely bulky. While it protects the NH, its massive steric hindrance can block the C4 position, drastically reducing SN​Ar yields.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields for the substitution of 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Substrate StateNucleophileReagents & ConditionsConversionIsolated YieldMechanistic Causality
Unprotected Morpholine (1.2 eq)DIPEA (2.0 eq), DMF, 80 °C< 20%12%Base forms pyrazolide anion; ring is electronically deactivated.
Unprotected Morpholine (5.0 eq)No external base, NMP, 100 °C> 95%88%Excess amine drives kinetics; absence of strong base prevents anion formation.
Unprotected 4-Fluoroaniline (1.5 eq)BSA (3.0 eq), MeCN, 80 °C> 90%82%Transient N-TMS protection masks the acidic NH, preventing deprotonation.
SEM-Protected Sodium methoxide (2.0 eq)MeOH, 65 °C> 99%94%Covalent protection is mandatory to survive anionic nucleophiles.

Optimization Decision Workflow

Use this logic tree to select the appropriate synthetic strategy based on your specific nucleophile.

DecisionTree Q1 Is the nucleophile highly reactive (e.g., aliphatic amine)? Yes1 Use 3-5 eq nucleophile NO external base Q1->Yes1 Yes No1 Is the nucleophile a weak amine (e.g., aniline)? Q1->No1 No Yes2 Use Acid Catalysis (e.g., HCl in EtOH, reflux) No1->Yes2 Yes No2 Is it an alkoxide or thiolate requiring strong base? No1->No2 No Yes3 Protect Pyrazole NH (SEM or THP) before SNAr No2->Yes3 Yes No3 Use Transient Silylation (BSA method) No2->No3 No

Decision tree for selecting the optimal SNAr methodology based on nucleophile electronics.

Validated Experimental Protocols

Protocol A: Transient Silylation SN​Ar (The BSA Method)

Best for: Anilines and moderate amines where you wish to avoid a 3-step protection/deprotection sequence.

Mechanism: N,O-bis(trimethylsilyl)acetamide (BSA) reacts in situ with the pyrazole NH to form a transient N-TMS species. This prevents deprotonation by the incoming amine. Upon aqueous workup, the TMS group spontaneously hydrolyzes, directly yielding the unprotected product.

  • Preparation: To an oven-dried 25 mL round-bottom flask under an argon atmosphere, add 4-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 164 mg) and anhydrous Acetonitrile (5.0 mL).

  • Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol, 0.74 mL) dropwise at room temperature. Stir the mixture for 30 minutes. The suspension will typically clear as the more soluble N-TMS intermediate forms.

  • Substitution: Add the amine nucleophile (e.g., 4-fluoroaniline, 1.5 mmol). Heat the reaction mixture to 80 °C and monitor via LCMS. (Note: On TLC, the N-TMS intermediate will streak or hydrolyze on the silica; LCMS is more reliable).

  • Hydrolysis & Workup: Once the starting material is consumed (typically 4–8 hours), cool the reaction to room temperature. Quench by adding Methanol (2.0 mL) and stirring for 15 minutes to cleave the TMS group.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Standard SN​Ar on a SEM-Protected Substrate

Best for: Alkoxides, thiolates, or highly sterically hindered nucleophiles requiring strong bases (e.g., NaH, NaOMe).

  • Protection (Pre-requisite): Ensure your starting material is 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine.

  • Reaction Setup: In a dry flask under argon, dissolve the SEM-protected substrate (1.0 mmol, 294 mg) in anhydrous THF or Methanol (5.0 mL), depending on the nucleophile.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., Sodium methoxide, 2.0 mmol, 0.5 M in MeOH).

  • Reaction: Stir at 65 °C for 2–4 hours. The electron-withdrawing nitro group ensures rapid kinetics when the pyrazole ring is covalently protected.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL), dry over MgSO4​ , and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (5.0 mL) and add Trifluoroacetic Acid (TFA) (5.0 mL). Stir at room temperature for 3 hours. Concentrate to dryness, then neutralize with 7M NH3​ in Methanol to yield the free 4-substituted-1H-pyrazolo[3,4-b]pyridine.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1] URL: [Link]

  • Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., Gronert, S., & Wu, W. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9535–9540.[2] URL: [Link]

Sources

troubleshooting low reactivity of 4-nitro-1H-pyrazolo[3,4-b]pyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 4-Nitro-1H-pyrazolo[3,4-b]pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of highly electron-deficient, nitrogen-rich heterocycles. The 4-nitro-1H-pyrazolo[3,4-b]pyridine scaffold is notoriously difficult to functionalize due to two competing electronic and structural phenomena: the acidity of the unprotected pyrazole nitrogen and the extreme electron-withdrawing nature of the 4-nitro group.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your low yields, catalyst poisoning, and side reactions, providing self-validating protocols to rescue your synthetic workflow.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My standard Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) with a halogenated 4-nitro-1H-pyrazolo[3,4-b]pyridine yields no product and unreacted starting material. What is killing the reactivity? A: The primary culprit is catalyst poisoning via the unprotected pyrazole NH . The 1H-pyrazolo[3,4-b]pyridine core possesses an acidic NH proton (pKa ~10–12). Under the basic conditions required for Suzuki coupling (e.g., K₂CO₃ or NaOH), this proton is easily abstracted. The resulting pyrazolide anion is a potent, multidentate σ-donor that strongly coordinates to the Palladium(II) intermediate. This forms an off-cycle, highly stable Pd-pyrazolide resting state, effectively sequestering your catalyst and halting the transmetalation step[1].

  • The Fix: You must mask the acidic NH prior to the coupling. Standard protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM), p-methoxybenzyl (PMB), or tetrahydropyranyl (THP) eliminate this parasitic coordination pathway[1].

Q2: I protected the NH group, but my reaction with 5-bromo-4-nitro-1H-pyrazolo[3,4-b]pyridine still shows low conversion and a complex mixture of side products. Why? A: You are now fighting the electronic effects of the 4-nitro group. While a strongly electron-withdrawing group (EWG) accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it severely retards the subsequent transmetalation and reductive elimination steps. Furthermore, the highly electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . If you are using aqueous hydroxide or alkoxide bases, they can act as nucleophiles, displacing either the halide or the nitro group before the coupling can occur.

  • The Fix: Switch to strictly anhydrous conditions and non-nucleophilic, milder bases. Using anhydrous K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane or toluene minimizes S_NAr side reactions.

Q3: I am not using a halogenated derivative. I am trying to use the 4-nitro group itself as the leaving group (Denitrative Suzuki Coupling). Is this possible? A: Yes, but it requires highly specialized catalytic systems. The C–NO₂ bond has a significantly higher activation barrier toward oxidative addition compared to C–Br or C–I bonds[2]. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will fail completely. To force the exergonic oxidative addition into the C–NO₂ bond, you must use highly electron-rich, sterically hindered ligands.

  • The Fix: Employ BrettPhos or specialized N-heterocyclic carbene (NHC) ligands (such as imidazo[1,5-a]pyridine-derived NHCs)[3]. These ligands increase the electron density on the Pd(0) center, facilitating the cleavage of the robust C–NO₂ bond[2].

Mechanistic Workflows & Visualizations

To visualize the troubleshooting logic, refer to the diagnostic pathway below. It outlines the divergent strategies required depending on whether you are coupling at a halide position or attempting a denitrative coupling.

TroubleshootingWorkflow Start 4-nitro-1H-pyrazolo[3,4-b]pyridine Substrate CheckNH Is NH Protected? Start->CheckNH Unprotected Unprotected NH (pKa ~11) CheckNH->Unprotected No Protected Protected NH (e.g., SEM, PMB) CheckNH->Protected Yes Poison Base deprotonates NH Pd-Pyrazolide Complex Forms (Catalyst Poisoning) Unprotected->Poison CheckReaction Reaction Type? Protected->CheckReaction Halide Coupling at Halide (e.g., C5-Br) CheckReaction->Halide Denitrative Denitrative Coupling (C4-NO2 Activation) CheckReaction->Denitrative HalideSol Use mild base (K3PO4) to prevent SNAr side-reactions Halide->HalideSol DenitrativeSol Use BrettPhos or NHC ligands to force C-NO2 oxidative addition Denitrative->DenitrativeSol

Caption: Diagnostic workflow for troubleshooting low reactivity in pyrazolo[3,4-b]pyridine Suzuki couplings.

If you are pursuing the denitrative route, the catalytic cycle relies heavily on the steric bulk of the ligand to drive the reductive elimination step, as shown below:

CatalyticCycle Pd0 Pd(0)L (L = BrettPhos or NHC) OxAdd Oxidative Addition (Cleavage of C-NO2) Pd0->OxAdd PdII Ar-Pd(II)(NO2)L OxAdd->PdII Nitroarene Trans Transmetalation (with Ar'-B(OH)2 & Base) PdII->Trans PdII2 Ar-Pd(II)(Ar')L Trans->PdII2 Boronic Acid RedElim Reductive Elimination (Forms Ar-Ar') PdII2->RedElim RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle of Denitrative Suzuki coupling utilizing sterically hindered ligands.

Quantitative Data: Reaction Condition Matrix

To optimize your specific transformation, compare the established parameters in the table below. Notice the stark difference in ligand and base requirements between traditional halide coupling and denitrative coupling.

Reaction StrategySubstrate TypeCatalyst / LigandBaseSolvent & TempExpected YieldPrimary Failure Mode
Standard (Unprotected) 5-Br-4-NO₂-1H-corePd(PPh₃)₄ (5 mol%)K₂CO₃ (aq)Dioxane/H₂O, 80°C< 5%Catalyst poisoning via NH deprotonation.
Standard (Protected) 5-Br-4-NO₂-1-SEM-corePd(dppf)Cl₂ (5 mol%)K₃PO₄ (anhydrous)Toluene, 90°C75–85%S_NAr side reactions if aqueous/strong base is used.
Denitrative (Protected) 4-NO₂-1-SEM-corePd(OAc)₂ / BrettPhosCs₂CO₃ (anhydrous)1,4-Dioxane, 120°C60–70%Failure to initiate oxidative addition (wrong ligand).
Denitrative (NHC) 4-NO₂-1-SEM-corePd(OAc)₂ / Imidazo-NHCK₃PO₄ (anhydrous)Toluene, 120°C70–80%Ligand degradation at high temperatures.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the chemical state of your intermediate before proceeding to the next, highly sensitive catalytic step.

Protocol 1: SEM Protection of 4-Nitro-1H-pyrazolo[3,4-b]pyridine[1]

Causality: Masking the acidic NH prevents the formation of the Pd-pyrazolide resting state.

  • Setup: In an oven-dried Schlenk flask under argon, dissolve the 4-nitro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Perform TLC and IR spectroscopy. The product should show a higher Rf value (less polar), and the broad N-H stretch (~3100-3300 cm⁻¹) in the IR spectrum must be completely absent.

Protocol 2: Suzuki Coupling of Protected Halide (e.g., 5-bromo derivative)

Causality: Using anhydrous conditions and a mild base prevents S_NAr displacement of the nitro group.

  • Setup: In a Schlenk tube, combine the SEM-protected 5-bromo-4-nitro-pyrazolo[3,4-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify via flash chromatography.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the desired mass [M+H]⁺. If you observe a mass corresponding to [M - NO₂ + OH] or [M - Br + OH], your base/solvent system was not sufficiently anhydrous.

Protocol 3: Denitrative Suzuki Coupling (C4-NO₂ Activation)[2][3]

Causality: BrettPhos provides the necessary electron density and steric bulk to force the difficult oxidative addition into the C-NO₂ bond and subsequently drive reductive elimination.

  • Setup: In an argon-filled glovebox, charge a vial with the SEM-protected 4-nitro-pyrazolo[3,4-b]pyridine (1.0 equiv), arylboronic acid (2.0 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and BrettPhos ligand (0.10 equiv).

  • Reaction: Add anhydrous 1,4-Dioxane (0.1 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat vigorously at 120 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

  • Self-Validation Checkpoint: If starting material is fully recovered, the active Pd(0)-BrettPhos complex failed to form. Ensure your Pd(OAc)₂ is fresh and not degraded to inactive Pd black prior to the reaction.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis.
  • Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research - ACS Publications.

Sources

Technical Support Center: Recrystallization & Purification of 4-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 4-nitro-1H-pyrazolo[3,4-b]pyridine .

Due to its rigid, planar bicyclic core and the presence of both strong hydrogen-bond donors (pyrazole N-H) and acceptors (pyridine N), this scaffold exhibits exceptionally high lattice energy. The addition of the strongly electron-withdrawing 4-nitro group further increases the molecular dipole and the acidity of the N-H proton, leading to intense intermolecular stacking in the solid state. Consequently, standard benchtop recrystallization techniques often fail, resulting in poor yields, "oiling out," or trapped impurities.

Solvent Selection Matrix & Causality

To successfully recrystallize 4-nitro-1H-pyrazolo[3,4-b]pyridine, you must select a solvent system capable of disrupting its strong intermolecular hydrogen bonds. The base pyrazolo[3,4-b]pyridine scaffold exhibits moderate solubility in chlorinated solvents and ethyl acetate[1], but the nitro-substituted derivative demands highly polar aprotic solvents.

Recrystallization from N,N-Dimethylformamide (DMF) is a well-documented and highly effective technique for obtaining high-purity crystalline prisms of pyrazolo[3,4-b]pyridines suitable for X-ray diffraction analysis[2]. For highly substituted or nitro-bearing derivatives, high-temperature dissolution in DMF (up to 120 °C) is often required to fully overcome the lattice energy[3]. Alternatively, an Ethanol/DMF (EtOH/DMF) mixture can be utilized to balance solvating power and volatility, improving overall recovery yields[4].

Quantitative Solvent Profiling
Solvent / SystemDielectric Constant (ε)Boiling Point (°C)Solvating Mechanism & CausalityRecommended Use Case
DMF 36.7153.0Disrupts strong N-H hydrogen bonds via strong H-bond acceptance.Primary solvent for highly impure or highly crystalline crude batches.
DMSO 46.7189.0Maximum polarity; fully solvates the rigid planar structure.Alternative primary solvent when DMF fails to dissolve the crude solid.
Ethanol (EtOH) 24.578.4Moderate H-bonding; limited capacity for the nitro-aromatic core.Co-solvent to lower the boiling point of the mixture and force precipitation.
Water (H₂O) 80.1100.0Highly polar, but cannot solvate the hydrophobic aromatic core.Anti-solvent used to force rapid precipitation from DMF/DMSO.
Ethyl Acetate 6.077.1Dipole interactions; poor H-bond disruption.Hot trituration solvent to remove lipophilic byproducts without dissolving the target.

Troubleshooting Workflow & Decision Tree

Use the following decision tree to determine the optimal recrystallization strategy based on your initial LC-MS or NMR purity assessment.

G Step1 Initial Purity Assessment (LC-MS / NMR) Cond1 High Polar Impurities (e.g., unreacted amines) Step1->Cond1 Cond2 High Non-Polar Impurities (e.g., organic degradation) Step1->Cond2 Cond3 Mixed / Unknown Profile Step1->Cond3 Act1 Hot EtOAc / EtOH Wash (Target remains insoluble, polar impurities dissolve) Cond1->Act1 Act2 DMF / Water Co-solvent (Target crystallizes, non-polar impurities stay in DMF) Cond2->Act2 Act3 EtOH / DMF Gradient (Balanced solubility) Cond3->Act3 Eval Yield & Purity Check Act1->Eval Act2->Eval Act3->Eval Oiling Issue: Oiling Out (Phase Separation) Eval->Oiling  Fail Success High-Purity Crystals (>99% Target) Eval->Success  Pass FixOil Reheat, add 5% DMF, cool at <5°C/hr Oiling->FixOil FixOil->Eval

Workflow and decision tree for selecting the optimal recrystallization solvent system.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in conditional checks ensure that you can verify the success of each step before proceeding, preventing the loss of valuable material.

Protocol A: DMF / Water Anti-Solvent Crystallization (For Maximum Purity)

Mechanism: DMF completely dissolves the crude mixture by acting as a powerful hydrogen-bond acceptor. The slow addition of water (anti-solvent) sharply increases the dielectric constant of the medium, forcing the hydrophobic pyrazolo-pyridine core to nucleate while highly polar impurities remain solvated.

  • Dissolution: Suspend 1.0 g of crude 4-nitro-1H-pyrazolo[3,4-b]pyridine in 5 mL of dry DMF in a round-bottom flask.

  • Heating: Heat the mixture to 90–120 °C under stirring until complete dissolution occurs[3].

    • Self-Validation Check: If the solution remains cloudy after 15 minutes at 120 °C, insoluble inorganic salts (e.g., catalyst residues) are present. Perform a hot gravity filtration through a pre-warmed fluted filter paper before proceeding.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (>80 °C), add deionized water dropwise (approximately 1–2 mL) until a faint, persistent cloudiness appears.

  • Nucleation & Cooling: Immediately stop adding water. Add exactly 1 drop of DMF to clear the cloudiness (bringing the solution just below the saturation point). Allow the flask to cool to room temperature undisturbed at a rate of ~5 °C/hour.

    • Self-Validation Check: The formation of sharp, distinct needles or prisms confirms successful nucleation. If a separate liquid layer forms at the bottom of the flask, the compound has "oiled out" (See FAQ #1).

  • Isolation: Once at room temperature, chill the flask in an ice bath (0–5 °C) for 2 hours to maximize yield. Filter the crystals under vacuum.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold water, followed by 5 mL of cold diethyl ether to displace the residual DMF. Dry in a vacuum oven at 80 °C for 24 hours.

Protocol B: Hot EtOH / DMF Gradient Recrystallization (For Maximum Yield)

Mechanism: Using pure DMF can result in yield losses due to its massive solvating power. By using an Ethanol/DMF mixture, the overall solubility ceiling is lowered, promoting higher recovery while maintaining enough polarity to dissolve the nitro-heterocycle[4].

  • Suspension: Suspend 1.0 g of crude material in 15 mL of absolute Ethanol.

  • Gradient Solvation: Heat the suspension to reflux (78 °C). The material will likely remain undissolved.

  • Titration: Add hot DMF dropwise through the condenser until the solid just dissolves (typically 2–4 mL of DMF is required).

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Filter and wash with cold Ethanol.

Troubleshooting FAQs

Q: Why is my compound "oiling out" (forming a viscous liquid layer) instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the anti-solvent (water) is added too rapidly, causing a massive supersaturation spike. Fix: Reheat the mixture until it is a homogeneous solution again. Add 5–10% more of the "good" solvent (DMF) to lower the saturation temperature, and cool the flask much more slowly. Introducing a seed crystal at the cloud point will bypass the nucleation energy barrier and force crystallization instead of phase separation.

Q: I am getting a very low recovery yield (<40%). How can I improve this? A: The volume of your primary solvent (DMF or DMSO) is likely too high. Because 4-nitro-1H-pyrazolo[3,4-b]pyridine is highly soluble in these solvents, a large amount of your product is remaining in the mother liquor. Fix: Evaporate the mother liquor under reduced pressure to half its volume and cool it again to obtain a second crop of crystals. For future batches, strictly minimize the initial volume of DMF used, or switch to Protocol B (EtOH/DMF).

Q: My NMR shows residual DMF trapped in the final product. How do I remove it? A: DMF has a high boiling point (153 °C) and readily forms solvates or becomes trapped within the crystal lattice of rigid heterocycles. Fix: Standard air drying is insufficient. You must wash the filtered crystals thoroughly with a volatile, miscible anti-solvent (like cold diethyl ether or cold water) while still on the vacuum funnel. Follow this by drying the material in a vacuum oven (at least 20 mbar) at 60–80 °C for 24 to 48 hours.

Q: My synthesis produced a mixture of regioisomers. Will recrystallization separate them? A: Yes, but it requires precise control. Regioisomers of pyrazolo[3,4-b]pyridines often have slightly different dipole moments and packing efficiencies. Fractional recrystallization using a less powerful solvent system (like EtOH/DMF) is highly effective here. The less soluble regioisomer will crystallize first. Monitor the mother liquor and the crystals via TLC or LC-MS to ensure you stop the crystallization before the second regioisomer begins to precipitate.

References

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC - National Institutes of Health. Available at:[Link][3]

  • Expeditious microwavable one‑pot synthesis and biological exploration of spiro[indoline‑3,4′‑pyrazolo[3,4‑b] pyridine derivatives. D-NB.info. Available at:[Link][4]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Nitro vs. 4-Amino-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection and functionalization of heterocyclic building blocks. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bioisostere for purines and indazoles, heavily utilized in the design of kinase inhibitors, A1 adenosine receptor antagonists, and antimicrobial agents[1].

When functionalizing this core at the C4 position, the choice between a nitro and an amino group fundamentally dictates the electronic landscape of the molecule. This guide deconstructs the mechanistic causality behind the divergent reactivity of 4-Nitro-1H-pyrazolo[3,4-b]pyridine and 4-Amino-1H-pyrazolo[3,4-b]pyridine, providing self-validating protocols to ensure experimental integrity in your synthetic workflows.

Mechanistic Causality & Electronic Topography

The 4-Nitro Derivative: The Electrophile

The nitro group is a potent electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it severely depletes electron density from the fused pyridine ring.

  • Causality: This deactivation renders the core highly resistant to Electrophilic Aromatic Substitution (EAS). However, this same electron deficiency primes the ring for Nucleophilic Aromatic Substitution (SNAr), particularly if leaving groups (like halogens) are present at the C6 position.

  • Application: Most commonly, the nitro variant serves as a stable, easily handled synthetic precursor that undergoes chemoselective reduction to yield the amino derivative.

The 4-Amino Derivative: The Nucleophile & Activated Core

Conversely, the amino group is a strong electron-donating group (EDG) via resonance (+M), which completely overrides its weak inductive withdrawal.

  • Causality: This donation significantly enriches the electron density of the pyridine ring, specifically at the ortho and para positions relative to the amino group (C3 and C5 in the fused system). Consequently, the 4-amino derivative is highly susceptible to EAS (e.g., halogenation, nitration).

  • Application: The exocyclic nitrogen itself acts as a primary nucleophile, enabling rapid diversification through acylation, alkylation, or reductive amination. These functionalizations are critical steps in synthesizing highly selective A1 adenosine receptor antagonists[2] and anxiolytic agents[3].

Reactivity Nitro 4-Nitro-1H-pyrazolo[3,4-b]pyridine (EWG, Deactivated) SNAr Nucleophilic Aromatic Substitution (SNAr at C4/C6) Nitro->SNAr Activated by NO2 Reduction Reduction (Pd/C, H2) Yields Amino Derivative Nitro->Reduction Chemoselective Amino 4-Amino-1H-pyrazolo[3,4-b]pyridine (EDG, Activated) EAS Electrophilic Aromatic Substitution (Halogenation at C3/C5) Amino->EAS Activated by NH2 ExoN Exocyclic N-Functionalization (Acylation/Alkylation) Amino->ExoN Nucleophilic NH2 Reduction->Amino

Divergent reactivity pathways of 4-Nitro vs. 4-Amino-1H-pyrazolo[3,4-b]pyridine scaffolds.

Quantitative Reactivity Comparison

To streamline synthetic planning, the following table summarizes the divergent physicochemical and reactive properties of the two scaffolds based on established structure-activity relationship (SAR) studies[4].

Property4-Nitro-1H-pyrazolo[3,4-b]pyridine4-Amino-1H-pyrazolo[3,4-b]pyridine
Electronic Nature Strongly Electron-Withdrawing (EWG)Strongly Electron-Donating (EDG)
Ring Activation Deactivated (Electron-deficient)Activated (Electron-rich)
Primary Reactivity Reduction, SNArEAS, N-alkylation, N-acylation
Regioselectivity (EAS) Highly resistantC3 and C5 positions favored
Exocyclic Nucleophilicity NoneHigh (Primary amine)
Typical Biomedical Role Synthetic Intermediate / PrecursorPharmacophore (Kinase/A1AR inhibitors)

Biological Application & Target Engagement

The 4-amino-1H-pyrazolo[3,4-b]pyridine core is frequently integrated into targeted therapeutics. The exocyclic amine often acts as a critical hydrogen bond donor within the ATP-binding pocket of kinases (like GSK-3 or CDK) or the orthosteric site of G-protein coupled receptors (GPCRs)[2].

Signaling Ligand 4-Amino-pyrazolo[3,4-b]pyridine Derivatives Target A1 Adenosine Receptor / Kinases (e.g., GSK-3, CDK) Ligand->Target Competitive Binding Effector Downstream Signaling (cAMP reduction / Phosphorylation) Target->Effector Modulates Outcome Therapeutic Efficacy (Anxiolytic / Anti-cancer) Effector->Outcome Cellular Response

Pharmacological signaling pathway modulated by 4-Amino-1H-pyrazolo[3,4-b]pyridine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, researchers can confirm mechanistic success at every step.

Protocol 1: Chemoselective Reduction of 4-Nitro to 4-Amino-1H-pyrazolo[3,4-b]pyridine

Rationale: Transitioning from the deactivated nitro core to the activated amino core requires mild, chemoselective reduction to avoid over-reduction (saturation) of the pyrazole or pyridine rings.

Methodology:

  • Dissolve 4-Nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with Hydrogen gas ( H2​ ) and stir vigorously at room temperature under a balloon of H2​ for 4-6 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol.

  • Concentrate the filtrate in vacuo to yield the crude amine.

Self-Validation Checkpoints:

  • Visual: Observe a distinct color transition from the characteristic yellow of the nitro-aromatic starting material to a colorless or pale-white solid.

  • TLC: The amine product will exhibit a significantly lower Rf​ on silica gel (due to increased polarity and hydrogen bonding) compared to the nitro precursor.

  • 1H-NMR: Confirm the disappearance of the downfield pyridine protons and the emergence of a broad, D2​O -exchangeable singlet (~5.5-6.5 ppm) corresponding to the −NH2​ group. The C5 proton will shift upfield due to the shielding effect of the newly formed EDG.

Protocol 2: Regioselective Electrophilic Bromination of 4-Amino-1H-pyrazolo[3,4-b]pyridine

Rationale: Exploiting the EDG effect of the C4-amine to functionalize the C5 position via EAS. This prepares the core for subsequent Suzuki-Miyaura cross-coupling to build complex kinase inhibitors.

Methodology:

  • Dissolve 4-Amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature to prevent over-bromination.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted bromine, then extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Self-Validation Checkpoints:

  • LC-MS: The product mass spectrum must display a classic 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom incorporation.

  • 1H-NMR: The disappearance of the C5 proton signal confirms regioselectivity. The remaining C6 proton will appear as a singlet rather than a doublet, confirming substitution at the adjacent C5 carbon.

References
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents Source: PubMed URL: [Link]

  • Title: Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]

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A Comparative Guide to the Kinase Inhibition Profile of 4-Nitro-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of kinase targets. This guide provides a comparative analysis of 4-nitro-1H-pyrazolo[3,4-b]pyridine analogs and their kinase inhibition profiles, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct comparative studies on a series of 4-nitro-1H-pyrazolo[3,4-b]pyridine analogs are not extensively documented in publicly available literature, this guide synthesizes findings from related pyrazolo-pyridine structures to infer the potential impact of the 4-nitro substitution. A key case study on a "nitro series" of structurally related pyrazolo[3,4-g]isoquinolines will be used to illustrate the inhibitory potential and selectivity of this class of compounds.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, the foundational structure of ATP, the universal phosphate donor in kinase-catalyzed reactions. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a wide array of kinases, including but not limited to Tropomyosin receptor kinases (TRKs)[1], TANK-binding kinase 1 (TBK1)[2][3][4], Cyclin-dependent kinases (CDKs), and Fibroblast growth factor receptors (FGFRs)[5].

The Influence of the 4-Nitro Group: A Focus on a Case Study

While data on 4-nitro-1H-pyrazolo[3,4-b]pyridine analogs is sparse, a study on a "nitro series" of pyrazolo[3,4-g]isoquinolines provides valuable insights into the potential effects of the nitro functional group on kinase inhibition. In this study, the nitro-substituted analogs demonstrated potent inhibitory activity, particularly against Haspin kinase, a serine/threonine kinase crucial for mitotic progression[6][7][8].

Comparative Kinase Inhibition Data

The following table summarizes the kinase inhibitory activities of a nitro-substituted pyrazolo[3,4-g]isoquinoline analog (Compound 1c from the study) against a panel of kinases. This data serves as a representative example of the potential activity of 4-nitro-pyrazolo-pyridine derivatives.

Kinase TargetIC50 (nM)
Haspin66
CLK1>1000
DYRK1A>1000
CDK9/CycT>1000

Data extracted from a study on pyrazolo[3,4-g]isoquinolines and may not be directly representative of 4-nitro-1H-pyrazolo[3,4-b]pyridine analogs.[9]

The data suggests that the nitro-substituted scaffold can exhibit potent and selective inhibition of Haspin kinase. The introduction of a bromine atom at the 8-position of this nitro analog was found to be detrimental to Haspin inhibition, highlighting the sensitivity of the SAR to substitutions on the pyridine ring[9].

Key Kinase Targets and Their Signaling Pathways

Understanding the signaling pathways of the targeted kinases is crucial for elucidating the mechanism of action of these inhibitors and their potential therapeutic effects.

Haspin Kinase Pathway

Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[6][7]. This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is a key regulator of chromosome segregation and cytokinesis. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially cell death in proliferating cancer cells[6][10].

Haspin_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Activates Mitotic_Progression Correct Mitotic Progression AuroraB->Mitotic_Progression Inhibitor 4-Nitro-pyrazolo- [3,4-b]pyridine Analog (Inhibitor) Inhibitor->Haspin

Caption: Haspin Kinase Signaling Pathway and Point of Inhibition.

Other Potential Kinase Targets

The broader class of 1H-pyrazolo[3,4-b]pyridine derivatives has shown activity against several other important kinase families. While specific data for 4-nitro analogs is needed, it is plausible that they may also exhibit inhibitory effects on these pathways.

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.

  • TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immune responses. Its inhibition has potential applications in inflammatory diseases and some cancers.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. Several robust and high-throughput assay formats are available.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., a 4-nitro-1H-pyrazolo[3,4-b]pyridine analog).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, which in turn reflects the kinase activity.[7][11][12]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Stop & Deplete ATP cluster_2 Step 3: Detect ADP cluster_3 Step 4: Measure Signal A Kinase + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent A->B Incubate C Add Kinase Detection Reagent B->C Incubate D Read Luminescence C->D

Caption: ADP-Glo™ Kinase Assay Workflow.

LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity, particularly in high-throughput screening.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.

    • Incubate at room temperature for at least 30 minutes to allow for antibody binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • The TR-FRET ratio (520 nm/495 nm) is proportional to the amount of phosphorylated substrate.[6][8][13][14]

TR_FRET_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Signal Measurement A Kinase + Fluorescein-Substrate + ATP + Inhibitor B Add Terbium-Antibody + EDTA A->B Incubate C Read TR-FRET Signal B->C Incubate

Caption: LanthaScreen™ TR-FRET Kinase Assay Workflow.

Conclusion and Future Directions

The 4-nitro-1H-pyrazolo[3,4-b]pyridine scaffold holds promise as a source of novel kinase inhibitors. While direct and extensive comparative data is currently limited, the analysis of structurally related nitro-substituted heterocyclic compounds suggests that this class of molecules can exhibit potent and selective inhibition of key kinase targets, such as Haspin.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-nitro-1H-pyrazolo[3,4-b]pyridine analogs against a broad panel of kinases. This will enable a comprehensive understanding of their structure-activity relationships and selectivity profiles. Such studies will be instrumental in identifying lead compounds for further optimization and development as potential therapeutics for various diseases, including cancer and inflammatory disorders.

References

  • Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Chromosoma, 119(2), 137–147. [Link]

  • Villa, F., Capasso, P., & Musacchio, A. (2017). The Mitotic Protein Kinase Haspin and Its Inhibitors. IntechOpen. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]

  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. etd.ohiolink.edu. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

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Benchmarking 4-Nitro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors, anticancer agents, and antivirals, among other therapeutic agents.[3][4][5] This guide provides a comparative analysis of 4-nitro-1H-pyrazolo[3,4-b]pyridine against a selection of well-characterized, standard pyrazolopyridine analogues. Due to the limited availability of direct experimental data for the 4-nitro derivative, this analysis will incorporate in silico predictions to forecast its physicochemical properties and potential biological activities. This predictive approach, benchmarked against established experimental data of standard compounds, offers valuable insights for researchers interested in exploring this novel analogue.

The Pyrazolo[3,4-b]pyridine Core: A Versatile Scaffold

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a scaffold that has demonstrated a remarkable range of biological activities.[1][6] This versatility stems from its ability to engage with a variety of biological targets, often by mimicking endogenous purines and competing for their binding sites on enzymes such as kinases.[7] The specific biological activity of a pyrazolopyridine derivative is heavily influenced by the nature and position of its substituents.

Profiling 4-Nitro-1H-pyrazolo[3,4-b]pyridine: A Predictive Analysis

Direct experimental data for 4-nitro-1H-pyrazolo[3,4-b]pyridine is not extensively available in the current literature. However, we can predict its properties based on the well-established electronic effects of the nitro group and computational modeling.

Physicochemical Properties (Predicted)

The introduction of a nitro group at the 4-position of the pyrazolo[3,4-b]pyridine core is expected to significantly impact its physicochemical properties. The strong electron-withdrawing nature of the nitro group will likely decrease the basicity of the pyridine nitrogen and influence the molecule's polarity and solubility.

PropertyPredicted Value for 4-Nitro-1H-pyrazolo[3,4-b]pyridineRationale
Molecular Weight164.12 g/mol Calculated from the chemical formula (C6H4N4O2).[8]
logP~1.5 - 2.0The nitro group increases polarity, but the overall aromatic system maintains some lipophilicity.
pKa (most basic)~2.0 - 3.0The electron-withdrawing nitro group is expected to significantly reduce the pKa of the pyridine nitrogen compared to the unsubstituted core.
Hydrogen Bond Donors1 (pyrazole N-H)
Hydrogen Bond Acceptors4 (2 from nitro, 2 from ring nitrogens)
Polar Surface Area~90 - 100 ŲThe nitro group contributes significantly to the polar surface area.

Predicted Biological Activities

The nitro group is a common pharmacophore in medicinal chemistry, often introduced to modulate the electronic properties of a molecule and to serve as a handle for further chemical modification. In the context of the pyrazolo[3,4-b]pyridine scaffold, the 4-nitro substituent could potentially confer or enhance several biological activities:

  • Anticancer Activity: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy. The low oxygen environment of solid tumors can lead to the reduction of the nitro group to cytotoxic species.

  • Antimicrobial Activity: Many nitro-containing heterocycles exhibit potent antimicrobial properties. The mechanism often involves the reduction of the nitro group to reactive nitrogen species that can damage microbial DNA and proteins.

  • Kinase Inhibition: While the nitro group is not a classic kinase-binding motif, its strong electron-withdrawing effect can modulate the binding affinity of the pyrazolopyridine core to the kinase hinge region.

Benchmarking Against Standard Pyrazolopyridines

To provide context for the predicted profile of 4-nitro-1H-pyrazolo[3,4-b]pyridine, we will compare it against three well-characterized compounds representing different facets of pyrazolopyridine and related heterocyclic chemistry.

Standard Compound 1: 4-(4-hydroxyphenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 8c)

This compound has demonstrated potent and broad-spectrum antiproliferative activity against a panel of cancer cell lines, with a GI50 MG-MID value of 1.33 µM.[4] Its mechanism of action is linked to the inhibition of Topoisomerase IIα, an enzyme critical for DNA replication and repair.[4]

Standard Compound 2: MRT67307 (A Pyrazolopyrimidine Analogue)

While technically a pyrazolopyrimidine, MRT67307 is an excellent benchmark for kinase inhibition. It is a potent dual inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon), with IC50 values of 19 nM and 160 nM, respectively.[9] These kinases are key regulators of the innate immune response.

Standard Compound 3: 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine

This derivative has shown promising in vitro cytotoxic activity in the low micromolar range against several cancer cell lines and has demonstrated in vivo tumor growth inhibition in a breast cancer mouse model.[10]

Comparative Data Table

Feature4-Nitro-1H-pyrazolo[3,4-b]pyridine (Predicted)Compound 8c (Experimental)MRT67307 (Experimental)4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine (Experimental)
Molecular Weight 164.12 g/mol [8]503.56 g/mol 464.60 g/mol 493.65 g/mol
Primary Biological Activity Anticancer, Antimicrobial (Predicted)Anticancer (Topoisomerase IIα inhibitor)[4]Kinase Inhibitor (TBK1/IKKε)[9]Anticancer[10]
Potency -GI50 = 1.33 µM (NCI-60 panel)[4]IC50 = 19 nM (TBK1), 160 nM (IKKε)[9]Low µM cytotoxicity[10]
Solubility ModeratePoorly soluble in waterSoluble in DMSO (100 mg/mL)[9]-
logP ~1.5 - 2.0High--

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the standard compounds, providing a framework for the potential investigation of 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of substituted pyrazolo[3,4-b]pyridines often involves the cyclization of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[11]

Protocol 1: General Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridines

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Pyrazolopyridine 4-Substituted-1H-pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolopyridine alpha-beta-Unsaturated_Ketone alpha-beta-Unsaturated_Ketone alpha-beta-Unsaturated_Ketone->Pyrazolopyridine Solvent Solvent (e.g., Acetic Acid) Heat Heat (Reflux)

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Procedure:

  • A mixture of a 5-aminopyrazole derivative (1 mmol) and an appropriate α,β-unsaturated ketone (1 mmol) is dissolved in a suitable solvent such as glacial acetic acid.

  • The reaction mixture is heated at reflux for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (for TBK1/IKKε)

cluster_components Assay Components cluster_process Process cluster_detection Detection Kinase Recombinant TBK1 or IKKε Incubation Incubation at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection antibody) ATP->Incubation Inhibitor Test Compound (e.g., MRT67307) Inhibitor->Incubation Detection Quantification of Substrate Phosphorylation Incubation->Detection

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • The kinase, substrate, and test compound are pre-incubated in an assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The extent of substrate phosphorylation is quantified, typically using methods like radiometric detection of incorporated ³²P or through antibody-based detection systems (e.g., HTRF, AlphaScreen).

  • IC50 values are calculated from dose-response curves.

Signaling Pathways

The biological effects of pyrazolopyridines are often mediated through their interaction with key signaling pathways.

Topoisomerase IIα in the Cell Cycle

Topoisomerase IIα plays a crucial role in managing DNA topology during replication and chromosome segregation. Its inhibition leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.

Topoisomerase_IIa Topoisomerase IIα DNA_Replication DNA Replication & Chromosome Segregation Topoisomerase_IIa->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Disruption Compound_8c Compound 8c Compound_8c->Topoisomerase_IIa Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase IIα by Compound 8c.

TBK1/IKKε Signaling in Innate Immunity

TBK1 and IKKε are central to the production of type I interferons in response to viral infections. They are activated by pattern recognition receptors and phosphorylate transcription factors like IRF3 and IRF7, leading to the expression of antiviral genes.

Viral_PAMPs Viral PAMPs PRRs Pattern Recognition Receptors (e.g., RIG-I, TLRs) Viral_PAMPs->PRRs TBK1_IKKe TBK1/IKKε PRRs->TBK1_IKKe Activate IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylate MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibits Type_I_IFN Type I Interferon Production IRF3_IRF7->Type_I_IFN

Caption: Inhibition of TBK1/IKKε signaling by MRT67307.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of 4-nitro-1H-pyrazolo[3,4-b]pyridine in drug discovery. While direct experimental data is currently lacking, in silico predictions suggest that the introduction of a 4-nitro group will significantly influence the compound's physicochemical properties and may impart anticancer and antimicrobial activities.

The benchmarking against well-characterized standard compounds highlights the diverse therapeutic potential of the pyrazolopyridine scaffold. Future experimental work should focus on:

  • Synthesis and Characterization: Developing a robust synthetic route for 4-nitro-1H-pyrazolo[3,4-b]pyridine and thoroughly characterizing its physicochemical properties.

  • Biological Screening: Evaluating the compound in a broad range of biological assays, including anticancer, antimicrobial, and kinase inhibition screens, to validate the predicted activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the impact of the nitro group's position and to explore other substituents on the pyrazolopyridine core.

By systematically exploring this novel analogue, the research community can further unlock the therapeutic potential of the versatile pyrazolo[3,4-b]pyridine scaffold.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. ScienceDirect.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • 4-Nitro-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653. PubChem. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • 3-Nitro-1H-pyrazolo[3,4-b]pyridine | C6H4N4O2 | CID 86327327. PubChem. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the translational potential of novel chemotypes. The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in oncology, often serving as a bioisostere for purines. Among its derivatives, 4-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 1234616-75-1) acts as a critical building block. The strongly electron-withdrawing nitro group at the C4 position significantly alters the basicity of the pyridine nitrogen, modulating the hydrogen-bonding network required for target engagement.

This guide provides an objective, data-driven comparison of the cytotoxicity of 4-nitro-1H-pyrazolo[3,4-b]pyridine against its structurally optimized derivatives and related heterocycles (such as pyrazolo[3,4-d]pyrimidines). By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

Mechanistic Causality: Why Scaffold Modifications Drive Cytotoxicity

The bare 4-nitro-1H-pyrazolo[3,4-b]pyridine scaffold exhibits weak intrinsic cytotoxicity. However, it is an essential precursor. Reducing the nitro group to an amine allows for the synthesis of multi-substituted derivatives that can precisely fit into the ATP-binding pockets of critical oncogenic enzymes.

Recent advancements demonstrate that optimized pyrazolo[3,4-b]pyridines act as potent Topoisomerase IIα (TOPIIα) inhibitors [1]. The causality of their cytotoxicity lies in their ability to prevent DNA ligation during replication. By trapping the TOPIIα-DNA cleavage complex, these compounds induce double-strand DNA breaks, triggering S-phase cell cycle arrest. This mechanical stress upregulates pro-apoptotic proteins (Bax) and downregulates anti-apoptotic proteins (XIAP), ultimately leading to Caspase-mediated apoptosis.

Pathway A Optimized Pyrazolo[3,4-b]pyridines B Topoisomerase IIα Inhibition A->B Binds ATP site C DNA Damage (Double-strand breaks) B->C Prevents DNA ligation D S-Phase Cell Cycle Arrest C->D Checkpoint activation E Bax Upregulation & XIAP Downregulation D->E Mitochondrial stress F Caspase Activation & PARP-1 Cleavage E->F Cytochrome c release G Apoptosis (Cancer Cell Death) F->G Execution phase

Apoptotic signaling pathway induced by optimized pyrazolo[3,4-b]pyridine derivatives.

Comparative Cytotoxicity Data

To objectively evaluate performance, we must compare the baseline 4-nitro intermediate with advanced multi-substituted pyrazolo[3,4-b]pyridines (e.g., Compound 8c from recent 2025 literature [1]), related pyrazolo[3,4-d]pyrimidines, and standard chemotherapeutics like Doxorubicin.

The data below summarizes the half-maximal inhibitory concentration (IC₅₀) across a broad spectrum of human cancer cell lines.

Compound Class / ScaffoldK562 (Leukemia) IC₅₀ (µM)MV4-11 (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Primary Mechanism of Action
4-Nitro-1H-pyrazolo[3,4-b]pyridine > 50.0> 50.0> 50.0> 50.0Weak non-specific binding
Multi-substituted Pyrazolo[3,4-b]pyridine 1.330.852.081.54TOPIIα / CDK Inhibition[1][2]
Pyrazolo[3,4-d]pyrimidine Analogue 3.102.454.123.80Kinase Inhibition (TRK/CDK)
Doxorubicin (Standard Control) 0.150.120.090.22DNA Intercalation / TOPII

Analysis: The unoptimized 4-nitro core lacks the necessary lipophilicity and spatial geometry to effectively penetrate cell membranes and engage intracellular targets. However, once functionalized (e.g., via substitution at N1, C4, and C6), the pyrazolo[3,4-b]pyridine scaffold exhibits broad-spectrum cytotoxicity that rivals traditional purine bioisosteres, achieving low-micromolar efficacy [3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that any observed cytotoxicity is a direct result of the compound's mechanism, rather than assay artifacts.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is preferred over MTT for these heterocycles, as nitro-substituted compounds can occasionally interfere with mitochondrial reductase-dependent tetrazolium reduction, leading to false viability readouts.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds (0.1 µM to 100 µM) in DMSO. Self-Validation Step: Ensure final DMSO concentration never exceeds 0.1% v/v. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Incubation: Incubate treated cells for 48 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining & Solubilization: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well for 10 minutes. Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 200 µL of 10 mM Tris base (pH 10.5).

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Validation via TOPIIα DNA Relaxation Assay

To prove that the cytotoxicity of the optimized derivatives is driven by TOPIIα inhibition, an in vitro DNA relaxation assay is required.

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 U of human TOPIIα enzyme, and varying concentrations of the test compound in assay buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 1 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 80 V for 2 hours.

  • Self-Validation: The gel must include a "DNA only" lane (showing a fast-migrating supercoiled band) and a "DNA + Enzyme + DMSO" lane (showing a slow-migrating relaxed DNA ladder). Active compounds will preserve the supercoiled band in a dose-dependent manner.

Workflow Step1 Compound Synthesis & Purification (>95%) Step2 In Vitro Cytotoxicity (SRB / MTT Assays) Step1->Step2 Step3 Mechanistic Profiling (Flow Cytometry, WB) Step2->Step3 Select active hits (IC50 < 5 µM) Step4 Target Validation (TOPIIα Relaxation Assay) Step2->Step4 Direct target screening Step3->Step4

Experimental workflow for cytotoxicity evaluation and target validation.

Conclusion & Structural Optimization Strategy

While 4-nitro-1H-pyrazolo[3,4-b]pyridine is not a viable drug candidate on its own due to low intrinsic cytotoxicity, it is an indispensable synthetic intermediate. The comparative data clearly illustrates that scaffold hopping and functionalization—specifically reducing the nitro group to facilitate the addition of bulky, lipophilic amines or aryl groups at the C4 position—dramatically enhances anti-proliferative activity.

For drug development professionals, prioritizing the pyrazolo[3,4-b]pyridine core over traditional pyrimidines can yield superior pharmacokinetic stability and reduced off-target toxicity, provided that the structure is rationally designed to exploit specific kinase or topoisomerase binding pockets.

References
  • Eldehna, W. M., Tawfik, H. O., Veselá, D., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.[Link]

  • Iaroshenko, V.O., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[Link]

  • Georgiou, M., et al. (2022). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.[Link]

LC-MS/MS quantification of 4-nitro-1H-pyrazolo[3,4-b]pyridine in plasma

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Bioanalytical Quantification of 4-nitro-1H-pyrazolo[3,4-b]pyridine in Plasma by LC-MS/MS

Introduction: The Critical Role of Bioanalysis in Drug Development

4-nitro-1H-pyrazolo[3,4-b]pyridine represents a class of heterocyclic compounds with significant potential in pharmaceutical development, possibly as a kinase inhibitor or other targeted therapeutic agent. The journey of such a compound from discovery to clinical application is critically dependent on understanding its behavior in biological systems. This is achieved through robust bioanalytical methods that accurately quantify the drug's concentration in biological matrices like plasma. This data is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens, safety profiles, and overall efficacy.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for the quantitative analysis of small-molecule drugs and their metabolites in plasma.[1] Its superior sensitivity, selectivity, and speed allow for the precise measurement of analytes even in a complex biological matrix.[2][3]

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of developing and validating a robust LC-MS/MS method for 4-nitro-1H-pyrazolo[3,4-b]pyridine in plasma. We will detail a proposed method, delve into the rigorous validation process mandated by global regulatory bodies, and critically compare three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Part 1: A Proposed LC-MS/MS Method for 4-nitro-1H-pyrazolo[3,4-b]pyridine

The development of a reliable bioanalytical method begins with a systematic optimization of chromatographic and mass spectrometric conditions. The goal is to achieve a balance of speed, sensitivity, and robustness.

Rationale for Methodological Choices

The selection of LC-MS/MS is driven by its ability to provide high selectivity through the specific monitoring of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, effectively isolating the analyte signal from background noise.[1] Electrospray Ionization (ESI) is chosen as the interface due to its suitability for polar, thermally labile compounds, a common characteristic of nitrogen-containing heterocyclic molecules.[1]

Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standards and Quality Controls (QCs):

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-nitro-1H-pyrazolo[3,4-b]pyridine and a suitable internal standard (IS), such as a stable isotope-labeled version (e.g., ¹³C₃,¹⁵N-4-nitro-1H-pyrazolo[3,4-b]pyridine), in methanol. The use of a stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and QCs.

  • Calibration Curve & QCs: Spike control human plasma with the working solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs: Low, Medium, and High.[4]

2. Sample Preparation: Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma is effective for precipitating the majority of plasma proteins.[5]

  • Vortex the plate for 5 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the plate at approximately 4000g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.[7]

3. LC-MS/MS Instrumental Conditions:

  • LC System: A UHPLC system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) is a versatile starting point for small molecules of intermediate polarity.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, Positive

  • MRM Transitions (Hypothetical):

    • 4-nitro-1H-pyrazolo[3,4-b]pyridine: To be determined by infusing the compound and finding the most stable and intense precursor and product ions.

    • Internal Standard: To be determined similarly.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[8]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (Calibrator, QC, Unknown) PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Reconstitute Evaporation & Reconstitution Transfer->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

General workflow for LC-MS/MS quantification in plasma.

Part 2: Bioanalytical Method Validation: A Trust-Building Exercise

A method is only useful if it is reliable. Bioanalytical method validation is the process of demonstrating that a method is "fit-for-purpose" and will yield consistently accurate and reproducible results.[9] This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[9][10][11][12]

Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation experiments and typical acceptance criteria based on the ICH M10 guideline.

Parameter Purpose Experiment Typical Acceptance Criteria
Selectivity & Specificity To ensure the method measures only the intended analyte without interference.Analyze at least six different blank plasma lots, with and without IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a calibration curve with at least 6-8 non-zero standards.At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) ≥0.99.[9]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Analyze QCs (at least 3 levels: LLOQ, Low, Mid, High) in replicate (n≥5) across multiple days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[9][13]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyze LLOQ samples (n≥5).Accuracy within ±20% and precision ≤20%. Analyte signal should be at least 5 times that of a blank sample.[9]
Recovery To assess the efficiency of the extraction procedure.Compare the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample at the same concentration.Recovery should be consistent and reproducible, although it does not need to be 100%.[14]
Matrix Effect To evaluate the impact of co-eluting matrix components on analyte ionization.Compare the peak area of an analyte spiked into a post-extraction blank plasma sample to the peak area of the analyte in a pure solution.The IS-normalized matrix factor should be consistent across different lots of the biological matrix.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QCs after subjecting them to various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler.Mean concentration of stability QCs should be within ±15% of the nominal concentration.

Part 3: A Comparative Guide to Plasma Sample Preparation Techniques

Sample preparation is arguably the most critical step in bioanalysis.[15] Its primary purpose is to remove endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and compromise data quality.[2][16] The choice of technique is a trade-off between cleanliness, recovery, throughput, and cost.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma Plasma Sample PPT_1 Add Organic Solvent (e.g., Acetonitrile) Plasma->PPT_1 LLE_1 Add Immiscible Organic Solvent Plasma->LLE_1 SPE_1 Condition & Equilibrate Cartridge Plasma->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 LLE_2 Vortex & Centrifuge (Phase Separation) LLE_1->LLE_2 LLE_3 Collect Organic Layer LLE_2->LLE_3 SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash (Remove Impurities) SPE_2->SPE_3 SPE_4 Elute Analyte SPE_3->SPE_4

Sources

A Structural and Electronic Investigation of Pyrazolopyridine Isomers: 4-nitro-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced structural variations between isomeric heterocyclic compounds can dictate profound differences in their biological activity, physicochemical properties, and therapeutic potential. This guide provides a detailed comparative analysis of two constitutional isomers of pyrazolopyridine: the electron-deficient 4-nitro-1H-pyrazolo[3,4-b]pyridine and the parent 1H-pyrazolo[3,4-c]pyridine. Both scaffolds are of significant interest in drug discovery, with the pyrazolo[3,4-b]pyridine core being a key component in several bioactive molecules.[1][2][3] This comparison will delve into their structural and electronic disparities, offering insights for their strategic utilization in research and development.

Molecular Architecture: A Tale of Two Fused Rings

The core of both molecules is a bicyclic system resulting from the fusion of a pyrazole and a pyridine ring. However, the mode of fusion and the presence of a strongly electron-withdrawing nitro group in one of the isomers introduce significant structural and electronic perturbations.

1.1. The 1H-pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure

The 1H-pyrazolo[3,4-b]pyridine system is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, including kinase inhibition and antimicrobial effects.[1][2][3] The fusion of the pyrazole and pyridine rings in a [3,4-b] fashion results in a planar aromatic system.

1.2. The 1H-pyrazolo[3,4-c]pyridine Scaffold: An Isomer with Distinct Properties

In contrast, the 1H-pyrazolo[3,4-c]pyridine isomer features a different arrangement of nitrogen atoms within the bicyclic core. This seemingly subtle change in the fusion pattern can lead to altered hydrogen bonding capabilities, dipole moments, and overall molecular shape, influencing its interaction with biological targets.[4][5][6]

1.3. The Influence of the Nitro Group

The introduction of a nitro (-NO2) group at the 4-position of the 1H-pyrazolo[3,4-b]pyridine ring system dramatically alters its electronic landscape. The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This has several key consequences:

  • Electron Density Redistribution: The nitro group significantly reduces the electron density of the entire aromatic system, particularly the pyridine ring. This can impact the molecule's reactivity, making it more susceptible to nucleophilic attack.

  • Geometric Changes: The steric bulk and electronic demands of the nitro group can induce minor changes in bond lengths and angles within the pyrazolopyridine core compared to the unsubstituted parent.

  • Intermolecular Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing the crystal packing and solubility of the compound.

Below is a visual representation of the two molecules, highlighting the key structural differences.

Caption: Molecular structures of 4-nitro-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine.

Spectroscopic and Physicochemical Properties: A Comparative Overview

The structural and electronic differences between the two isomers are reflected in their spectroscopic and physicochemical properties.

Property4-nitro-1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine
Molecular Formula C6H4N4O2C6H5N3
Molecular Weight 164.12 g/mol 119.13 g/mol [7]
Appearance Likely a yellow solidYellow to brown solid[7]
Melting Point Not reported93-107 °C[7]
Solubility Expected to have lower solubility in non-polar solvents compared to the unsubstituted analogSlightly soluble in water[8]
Calculated LogP Not available0.5[2]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of the protons and carbons in the pyrazolopyridine core are sensitive to the electronic environment.

  • 4-nitro-1H-pyrazolo[3,4-b]pyridine: The strong electron-withdrawing effect of the nitro group is expected to cause a significant downfield shift of the proton and carbon signals in the pyridine ring compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridine.

  • 1H-pyrazolo[3,4-c]pyridine: The proton and carbon chemical shifts will be characteristic of the parent heterocyclic system. For comparison, the related 3-iodo-1H-pyrazolo[3,4-b]pyridine shows characteristic signals in its 1H NMR spectrum at δ 13.18 (br, 1H), 8.64 (dd, 1H), 7.89 (dd, 1H), and 7.25–7.22 (m, 1H).[9]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • 4-nitro-1H-pyrazolo[3,4-b]pyridine: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • 1H-pyrazolo[3,4-c]pyridine: The IR spectrum will show characteristic bands for N-H stretching (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic rings. For derivatives of 1H-pyrazolo[3,4-b]pyridine, NH and C=N stretching bands have been observed in the ranges of 3340–3349 cm⁻¹ and 1400–1408 cm⁻¹, respectively.[1]

Synthesis and Reactivity

The synthetic approaches to these two scaffolds differ based on the desired final structure.

3.1. Synthesis of 4-nitro-1H-pyrazolo[3,4-b]pyridine

A common strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a pre-existing pyrazole. For the nitro-substituted analog, a plausible route would involve the nitration of the parent 1H-pyrazolo[3,4-b]pyridine.

3.2. Synthesis of 1H-pyrazolo[3,4-c]pyridine

The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be achieved through various methods, often involving the construction of the pyrazole ring onto a pyridine precursor. One reported method involves the reaction of 6-chloro-4-methylpyridin-3-amine with sodium nitrite and acetic anhydride, followed by deacetylation.[4][5]

G cluster_0 Synthesis of 1H-pyrazolo[3,4-b]pyridine Scaffold cluster_1 Synthesis of 1H-pyrazolo[3,4-c]pyridine Scaffold A 5-Aminopyrazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D 1H-pyrazolo[3,4-b]pyridine C->D E Substituted Pyridine F Formation of Hydrazone E->F G Cyclization F->G H 1H-pyrazolo[3,4-c]pyridine G->H

Caption: General synthetic workflows for pyrazolopyridine scaffolds.

Experimental Protocols

4.1. General Procedure for the Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

A mixture of a 5-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid is heated at reflux for several hours.[10] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

4.2. General Procedure for the Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

To a solution of a 6-halo-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, acetic anhydride (10.0 eq) is added, and the mixture is stirred at room temperature.[4] Sodium nitrite (4.0 eq) is then added, and the reaction is stirred for several hours at room temperature before being heated. After workup and purification, the resulting N-acetylated intermediate is deacetylated using a base like sodium methoxide in methanol to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.[4]

Potential Applications in Drug Discovery

Both pyrazolopyridine isomers are valuable scaffolds in drug discovery, with their derivatives exhibiting a wide range of biological activities.

  • 4-nitro-1H-pyrazolo[3,4-b]pyridine: The strong electron-withdrawing nature of the nitro group can be exploited to design potent inhibitors of various enzymes. The nitro group can participate in crucial hydrogen bonding interactions within the active site of a target protein. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, which can then be further functionalized to explore structure-activity relationships.

  • 1H-pyrazolo[3,4-c]pyridine: Derivatives of this scaffold have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes.[11] The specific arrangement of nitrogen atoms in this isomer provides a unique template for designing ligands that can selectively interact with biological targets.

Conclusion

The structural comparison of 4-nitro-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine reveals the profound impact of both the ring fusion pattern and substituent effects on the properties of these heterocyclic systems. The presence of the electron-withdrawing nitro group in the [3,4-b] isomer significantly alters its electronic character, making it a valuable building block for the synthesis of targeted inhibitors. Conversely, the parent [3,4-c] isomer offers a different spatial arrangement of heteroatoms, providing a distinct scaffold for the development of novel therapeutic agents. A thorough understanding of these structural and electronic nuances is paramount for the rational design of new and effective molecules in the fields of medicinal chemistry and materials science.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-1H-pyrazolo[3,4-B]pyridine
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4-Nitro-1H-pyrazolo[3,4-B]pyridine

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